molecular formula C5H5F3N2 B184470 1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 153085-15-5

1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B184470
CAS No.: 153085-15-5
M. Wt: 150.1 g/mol
InChI Key: UQLANBZLKVLADA-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C5H5F3N2 and its molecular weight is 150.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLANBZLKVLADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572617
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153085-15-5
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazole is a crucial building block in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the cyclocondensation of trifluoromethyl-β-dicarbonyl precursors with methylhydrazine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this important intermediate.

Core Synthesis Pathway: Cyclocondensation

The most prevalent method for the synthesis of the 1-methyl-pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and methylhydrazine. In the case of this compound, the key challenge lies in controlling the regioselectivity of the reaction, as it can lead to the formation of two regioisomers: the desired this compound and the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Key Starting Materials

The primary precursors for this synthesis are trifluoromethyl-containing β-dicarbonyl compounds. The two most commonly employed starting materials are:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one: This enone is a versatile precursor that reacts with methylhydrazine to form a mixture of the two pyrazole regioisomers.[1][2][3]

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester is another widely used starting material for the synthesis of trifluoromethyl-pyrazoles.[4][5]

Synthesis Pathways and Methodologies

Pathway 1: From 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine is a direct method for producing the pyrazole core. However, this reaction typically yields a mixture of the 1,5- and 1,3-regioisomers, which then requires separation.[1][2][3]

G start 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + Methylhydrazine reaction Cyclocondensation start->reaction isomers Mixture of Regioisomers: This compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole reaction->isomers separation Separation (e.g., Distillation) isomers->separation product This compound separation->product byproduct 1-methyl-3-(trifluoromethyl)-1H-pyrazole separation->byproduct

General synthesis pathway from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
Pathway 2: From Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

The use of ETFAA in reaction with methylhydrazine also leads to the formation of pyrazole isomers, in this case, pyrazol-5-ols. The reaction conditions, particularly the presence and type of acid or base, can influence the regioselectivity of this reaction. The resulting 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be considered a precursor to the target molecule, although the direct synthesis of this compound from ETFAA is also possible.

G start Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) + Methylhydrazine reaction Cyclocondensation (Acid or Base Catalyzed) start->reaction isomers Mixture of Regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol reaction->isomers separation Separation/Further Steps isomers->separation product This compound (or its pyrazol-ol precursor) separation->product

General synthesis pathway from Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneMethyl hydrazine sulphate, Et₃NEtOH851238[6]

Table 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from ETFAA

ReagentAcid/BaseSolventTemperature (°C)Time (h)Yield (%)Selectivity (5-MTP:3-MTP)Reference
Methyl hydrazineNoneWaterReflux249 (5-MTP), 8 (3-MTP)6:1[4][5]
Aqueous methyl hydrazineAcetic acidAcetic acid10 -> RT -> 801 -> 1 -> 586.596:4[4][5]
Aqueous methyl hydrazineNoneNone90-94272.498.1:1.9[4][5]
Aqueous methyl hydrazineSulfuric acidNone85287.599.2:0.8[4]

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This protocol details the synthesis of a functionalized pyrazole which can be a precursor or analogue to the target compound.

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol)

  • Methyl hydrazine sulphate (4.72 g, 32.8 mmol)

  • Triethylamine (Et₃N) (4.1 g, 41.0 mmol)

  • Ethanol (EtOH) (30 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure: [6]

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol is treated with methyl hydrazine sulphate and triethylamine at ambient temperature.

  • The resulting reaction mixture is heated at 85 °C for 12 hours.

  • The mixture is then cooled to ambient temperature and concentrated in vacuo.

  • The residue is diluted with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using 20% EtOAc-hexanes as the eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Protocol 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from ETFAA

This protocol describes a method with high regioselectivity towards the 1,3-isomer, which is often a co-product in the synthesis of the 1,5-isomer. Understanding its formation is key to optimizing the synthesis of the desired product.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (150 g, 0.81 mol)

  • 40% (w/w) aqueous methyl hydrazine (103.2 g, 0.9 mol)

  • Water

Procedure: [4][5]

  • Ethyl 4,4,4-trifluoroacetoacetate is heated to 85 °C.

  • Aqueous methyl hydrazine is added over a period of 2 hours while maintaining the reaction temperature at 90 to 94 °C.

  • The reaction mixture is stirred for an additional 2 hours at 90 to 94 °C.

  • Water is added, and a distillation is performed at ambient pressure at 92 to 96 °C.

  • The resulting reaction mixture is cooled to 10 °C.

  • The crystallized material is collected by filtration, washed with water, and dried under vacuum.

Separation of Regioisomers

The separation of the this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole regioisomers is a critical step. A practical method for this separation is fractional distillation, with the efficiency of the separation being dependent on the boiling point differences under various pressures. A detailed analysis of the boiling point versus pressure diagram for the mixture is recommended to optimize the distillation conditions.[1][2]

Functionalization of the Pyrazole Ring

Once the this compound core is obtained, it can be further functionalized to introduce various substituents, which is often required for drug development. Common functionalization reactions include:

  • Bromination: Introduction of a bromine atom, typically at the 4-position, using N-bromosuccinimide (NBS) under mild conditions.[1][2][3]

  • Br-Li Exchange: The bromo-substituted pyrazole can then undergo a bromine-lithium exchange, followed by quenching with an electrophile to introduce functional groups like aldehydes and carboxylic acids.[1][2][3]

  • Direct Ortho-metalation (DoM): This allows for the introduction of functional groups at a specific position directed by a substituent already on the ring.[1][2]

G start This compound bromination Bromination (NBS) start->bromination bromo_product 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole bromination->bromo_product br_li_exchange Br-Li Exchange (n-BuLi) bromo_product->br_li_exchange lithio_intermediate 4-lithio-1-methyl-5-(trifluoromethyl)-1H-pyrazole br_li_exchange->lithio_intermediate electrophile Electrophilic Quench (e.g., DMF, CO2) lithio_intermediate->electrophile functionalized_product Functionalized Pyrazole (Aldehyde, Acid, etc.) electrophile->functionalized_product

Workflow for the functionalization of this compound.

Conclusion

The synthesis of this compound is a well-established yet nuanced process. The primary challenge remains the control of regioselectivity during the cyclocondensation reaction. Careful selection of starting materials, reaction conditions, and purification methods is essential for obtaining the desired isomer in high yield and purity. This guide provides a solid foundation for researchers to understand and implement the synthesis of this valuable compound and its derivatives. Further optimization of reaction conditions to favor the formation of the 1,5-isomer remains an active area of research.

References

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This fluorinated heterocyclic compound is a key building block in the development of pharmaceuticals and agrochemicals, with notable potential in the modulation of inflammatory pathways. This document consolidates available data on its physicochemical properties, spectroscopic signature, and synthetic methodologies. Furthermore, it explores the compound's relevance in inhibiting key signaling pathways such as the Cyclooxygenase-2 (COX-2) and Nuclear Factor of Activated T-cells (NFAT) pathways, providing a foundation for further research and development.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a trifluoromethyl group at the C5 position.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₅H₅F₃N₂
Molecular Weight 150.10 g/mol
CAS Number 149978-42-7
Canonical SMILES CN1N=CC=C1C(F)(F)F
InChI Key MQSLINQSJFALSP-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource/Compound
Boiling Point 137.7 ± 35.0 °C (Predicted)1-methyl-3-(trifluoromethyl)-1H-pyrazole[1]
Melting Point 177-179 °C1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[2][3][4]
pKa -0.71 ± 0.10 (Predicted)1-methyl-3-(trifluoromethyl)-1H-pyrazole[1]
Solubility DMSO (Slightly), Methanol (Slightly)1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[3]
Density 1.32 g/mL1-methyl-3-(trifluoromethyl)-1H-pyrazole[1]

Spectroscopic Data

Comprehensive spectroscopic data for this compound is limited. The following tables provide data for closely related compounds to infer the expected spectral characteristics.

¹H NMR Data

The following data is for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in CDCl₃.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.93s1HPyrazole C4-H
3.79s3HN-CH₃
3.68br. s.2H-NH₂
¹³C NMR Data

The following data is for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.

Chemical Shift (δ) ppmAssignment
Data not available in search results
FT-IR Data

Key infrared absorption bands for pyrazole derivatives include C=N stretching, C-H stretching, and N-N stretching. The presence of the trifluoromethyl group would introduce strong C-F stretching bands, typically in the region of 1100-1350 cm⁻¹.

Mass Spectrometry Data

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the pyrazole ring.

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of this compound involves the condensation of a β-dicarbonyl compound with methylhydrazine. Specifically, a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound can be synthesized from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.[6] The separation of these isomers can be achieved through fractional distillation, taking advantage of differences in their boiling points.[6]

Chemical Reactivity

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The trifluoromethyl group is strongly electron-withdrawing, which can influence the regioselectivity of these reactions. Bromination of this compound with N-bromosuccinimide (NBS) has been reported to occur under mild conditions.[6] Furthermore, the pyrazole ring can be functionalized through lithiation followed by reaction with an electrophile.[6]

Experimental Protocols

General Synthesis of 1-methyl-(3/5)-(trifluoromethyl)-1H-pyrazole Mixture

This protocol is a general representation based on the synthesis of related pyrazole derivatives.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine sulfate

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol, add methylhydrazine sulfate and triethylamine at ambient temperature.[5]

  • Heat the reaction mixture at reflux (approximately 85 °C) for 12 hours.[5]

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.[5]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[5]

  • Concentrate the organic layer under reduced pressure to obtain the crude regioisomeric mixture.

  • The isomers can be separated by fractional distillation based on boiling point differences.[6]

General Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation Synthesis Synthesis of Regioisomeric Mixture Purification Fractional Distillation Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry NMR->MS IR FT-IR Spectroscopy MS->IR

Caption: General experimental workflow for synthesis and characterization.

Biological Relevance and Signaling Pathways

Trifluoromethyl-substituted pyrazoles have garnered significant interest in drug discovery due to their potential to modulate inflammatory and immune responses. Two key pathways where these compounds have shown activity are the COX-2 and NFAT signaling pathways.

Inhibition of the COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The trifluoromethyl group of pyrazole derivatives can insert deep into the active site of the COX-2 enzyme, forming interactions that lead to its inhibition.[2]

G Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole 1-methyl-5-(trifluoromethyl) -1H-pyrazole Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

Modulation of the NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune response.[7] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus and activate the transcription of genes involved in the immune response. Certain trifluoromethyl-pyrazole derivatives have been shown to inhibit this pathway, not by directly inhibiting calcineurin, but by other mechanisms that prevent NFAT activation.[8]

G TCR_Activation T-Cell Receptor Activation Ca_Influx Ca²⁺ Influx TCR_Activation->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFATp NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFATp NFAT NFAT (dephosphorylated) [Cytoplasm] NFATp->NFAT Dephosphorylation NFAT_nuc NFAT [Nucleus] NFAT->NFAT_nuc Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_Transcription Immune_Response Immune Response Gene_Transcription->Immune_Response Pyrazole 1-methyl-5-(trifluoromethyl) -1H-pyrazole Pyrazole->NFAT Inhibition of Activation

Caption: Modulation of the NFAT signaling pathway in T-cells.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and agrochemical research. While comprehensive experimental data for this specific isomer is not widely available, analysis of its regioisomer and related derivatives provides a strong basis for understanding its chemical properties and reactivity. Its demonstrated relevance in the inhibition of key inflammatory signaling pathways underscores its importance as a scaffold for the design of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its full potential in various applications.

References

Spectroscopic data of 1-methyl-5-(trifluoromethyl)-1H-pyrazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for key trifluoromethylated pyrazole compounds. Due to the limited availability of published experimental data for 1-methyl-5-(trifluoromethyl)-1H-pyrazole, this document focuses on its important synthetic precursor, 5-methyl-3-(trifluoromethyl)-1H-pyrazole . The spectroscopic characteristics of this parent compound offer a foundational understanding for researchers working with its N-methylated derivatives. This guide presents available NMR, IR, and MS data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole. This data is crucial for the identification and characterization of this important heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) HzSolventReference
2.30s3H, -CH₃-DMSO-d₆[1]
6.22s1H, pyrazole-H-DMSO-d₆[1]
13.07br. s.1H, -NH-DMSO-d₆[1]

Note on N-Methylation: For the target molecule, this compound, the -NH proton signal would be absent. The N-methyl signal would likely appear as a singlet around 3.8-4.2 ppm. The pyrazole ring proton and the other methyl group would experience slight shifts due to the electronic changes from N-methylation.

Table 2: ¹³C NMR Data for 3-methyl-5-(trifluoromethyl)-1H-pyrazole

Chemical Shift (δ) ppmSolventReference
Data not explicitly available in search results.CDCl₃[2]

Note: A literature reference indicates the availability of ¹³C NMR data for 3-methyl-5-(trifluoromethyl)pyrazole in CDCl₃, but the specific chemical shifts are not provided in the available search snippets.[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Wavenumber (cm⁻¹)IntensityAssignmentReference
3194sN-H stretch[1]
3120sC-H stretch (aromatic)[1]
2890sC-H stretch (aliphatic)[1]
1587sC=N stretch[1]
1504sC=C stretch[1]
1254sC-F stretch[1]
1159sC-F stretch[1]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3-methyl-5-(trifluoromethyl)-1H-pyrazole

m/zIonMethodReference
150.1018[M]⁺Electron Ionization[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • For ¹⁹F NMR, no special setup is usually needed on modern multinuclear spectrometers. A common external reference is CFCl₃ (δ 0.00 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like pyrazole derivatives, gas chromatography-mass spectrometry (GC-MS) is a common method.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a standard method that provides a characteristic fragmentation pattern, which is useful for structural elucidation.[3]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of 1-methyl-5-(trifluoromethyl) -1H-pyrazole Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Analysis of Trifluoromethylated Pyrazoles: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical guide on the crystal structure analysis of trifluoromethylated pyrazoles. A comprehensive search for the crystal structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazole did not yield any publicly available crystallographic data. However, detailed structural information is available for its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This guide will focus on the in-depth crystal structure analysis of this latter compound as a pertinent case study. The methodologies and data presented herein offer valuable insights for researchers engaged in the study and development of fluorinated heterocyclic compounds, which are of significant interest in medicinal and agrochemical applications.

Introduction: The Significance of Fluorinated Pyrazoles

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, known for a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making trifluoromethylated pyrazoles particularly valuable scaffolds in drug design. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

While the crystal structure for this compound is not publicly documented, the analysis of its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, provides a detailed exemplar of the crystallographic features of this class of compounds.

Crystal Structure Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The following sections detail the crystallographic data and experimental protocols for the crystal structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Quantitative Crystallographic Data

The crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference.

Parameter Value
Chemical FormulaC₅H₅F₃N₂O
Formula Weight166.11 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a7.5500 (15) Å
b8.3530 (17) Å
c11.371 (2) Å
α90.00°
β104.72 (3)°
γ90.00°
Volume693.6 (2) ų
Z4
Temperature293 K
RadiationMo Kα
Absorption Coefficient (μ)0.17 mm⁻¹
R-factor0.0770

Table 1: Summary of crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1][2]

Molecular and Crystal Packing Features

In the crystal structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, the fluorine atoms of the trifluoromethyl group are disordered over two sites with an occupancy ratio of approximately 0.64:0.36.[1] The molecules are linked into chains by O—H⋯N hydrogen bonds, and there is also a short C—H⋯F contact observed.[1] The pyrazole ring is planar.[1]

Experimental Protocols

This section outlines the methodologies employed for the synthesis, crystallization, and crystal structure determination of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Synthesis and Crystallization

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved by the reaction of 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with hydrazine in ethanol.[1] The mixture is stirred under reflux, and after evaporation of the solvent and workup, the target compound is obtained.[1] Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a solution of the compound in a suitable solvent, such as ethyl acetate.[3]

G Synthesis and Crystallization Workflow reagents 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one + Hydrazine reaction Reflux in Ethanol reagents->reaction workup Solvent Evaporation & Aqueous Workup reaction->workup product Crude 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol workup->product crystallization Slow Evaporation from Ethyl Acetate product->crystallization crystals Single Crystals crystallization->crystals

Figure 1: General workflow for the synthesis and crystallization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, typically 293 K.[1] The structure is solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

G X-ray Crystallography Workflow crystal_selection Select Suitable Single Crystal mounting Mount on Diffractometer crystal_selection->mounting data_collection X-ray Data Collection (e.g., Mo Kα radiation) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement h_atom_treatment Hydrogen Atom Refinement (Riding Model) refinement->h_atom_treatment final_structure Final Crystal Structure h_atom_treatment->final_structure

Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly described for this compound in the context of its crystal structure, the general importance of pyrazole derivatives in drug discovery implies their interaction with biological targets. The logical relationship for structure-based drug design, for which this crystallographic data would be essential, is outlined below.

G Structure-Based Drug Design Logic crystal_data Obtain Crystal Structure Data (e.g., of Isomer) molecular_modeling Molecular Modeling & SAR Studies crystal_data->molecular_modeling target_interaction Predict Interaction with Biological Target molecular_modeling->target_interaction synthesis_design Design of Novel Derivatives target_interaction->synthesis_design synthesis Chemical Synthesis synthesis_design->synthesis bio_assay Biological Assays synthesis->bio_assay bio_assay->molecular_modeling Feedback Loop lead_optimization Lead Optimization bio_assay->lead_optimization

Figure 3: Logical flow for utilizing crystal structure data in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the available crystallographic data for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, presented as a case study due to the absence of public data for its isomer, this compound. The detailed quantitative data, experimental protocols, and logical workflows serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from such analyses are fundamental to the advancement of novel, effective therapeutic and agrochemical agents based on the fluorinated pyrazole scaffold.

References

An In-depth Technical Guide on the Solubility of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in common organic solvents. Due to the limited availability of specific quantitative data for this particular isomer, this document provides a comprehensive overview of the solubility characteristics of closely related pyrazole derivatives to serve as a valuable reference. Furthermore, a detailed, generalized experimental protocol for determining the solubility of pyrazole compounds is presented to enable researchers to generate precise data for their specific applications. This guide is intended to support research, development, and formulation activities involving trifluoromethyl-substituted pyrazole compounds.

Introduction

This compound is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening.

This guide consolidates available information on the solubility of related pyrazole structures and provides a practical framework for its experimental determination.

Physicochemical Properties of Related Pyrazole Derivatives

While specific data for this compound is scarce, the properties of its isomers and other derivatives offer valuable insights into its expected behavior.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Pyrazole Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole154471-65-5C5H5F3N2150.10Not available137.7 ± 35.0 (Predicted)[1]
3-Methyl-5-(trifluoromethyl)-1H-pyrazole10010-93-2C5H5F3N2150.1088-90[2]Not available
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol122431-37-2C5H5F3N2O166.10177-179[3][4]224.4 ± 35.0 (Predicted)[3][4]
This compound-3-carboxylic acid-C6H5F3N2O2194.11Not availableNot available

Note: The properties listed are for related isomers and derivatives, and should be used as an estimation for this compound.

Expected Solubility in Common Organic Solvents

Based on the general behavior of pyrazole derivatives, this compound is expected to exhibit good solubility in a range of common organic solvents. The trifluoromethyl group generally increases solubility in non-polar and moderately polar organic solvents.

General Solubility Trends for Pyrazole Derivatives:

  • High Solubility: Generally observed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For instance, a related compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, shows high miscibility in DMSO and dichloromethane, with solubility exceeding 100 mg/mL and 200 mg/mL, respectively[5].

  • Good to Moderate Solubility: Expected in alcohols (methanol, ethanol), ketones (acetone), and halogenated solvents (dichloromethane).

  • Lower Solubility: Likely in non-polar hydrocarbon solvents (e.g., hexane, toluene), although the trifluoromethyl group may enhance solubility compared to non-fluorinated analogs.

A qualitative solubility indication for a related compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, suggests slight solubility in DMSO and methanol[3].

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section outlines a general method for determining solubility using the isothermal shake-flask method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, acetonitrile, DMF, DMSO) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

G A Preparation of Saturated Solutions (Excess solute in solvent) B Equilibration (Isothermal shaking, 24-48h) A->B C Sample Collection & Filtration (Syringe filter) B->C D Dilution of Supernatant C->D E Analysis by HPLC/GC D->E F Quantification (Using calibration curve) E->F G Solubility Calculation F->G

Caption: Workflow for the isothermal shake-flask solubility determination method.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Research in this area is ongoing, and future studies may elucidate its biological targets and mechanisms of action.

Conclusion

References

Theoretical Calculations on 1-Methyl-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Drawing upon methodologies from studies of closely related pyrazole derivatives, this document outlines the key computational experiments, summarizes expected quantitative data, and illustrates logical workflows for the analysis of this compound. While specific experimental data for this compound is not extensively available in public literature, the principles and techniques described herein are standard in the computational analysis of such heterocyclic compounds.

Introduction to this compound

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and agrochemistry, known for a wide range of biological activities. The subject of this guide, this compound, is a key intermediate for various important building blocks in these fields. The presence of both a methyl and a trifluoromethyl group on the pyrazole ring suggests interesting electronic properties and potential for diverse intermolecular interactions, making it a prime candidate for theoretical investigation to understand its structure, reactivity, and potential as a pharmacophore. A new, high-yielding, and practical synthesis for this compound has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which has facilitated the availability of this compound for further study[1].

Computational Methodologies

The theoretical investigation of pyrazole derivatives typically employs a range of quantum chemical methods to elucidate their electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a commonly utilized approach for these studies.

2.1. Geometric Optimization and Conformational Analysis

A crucial first step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. A Potential Energy Surface (PES) scan can reveal different conformers. For a related compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a PES scan identified two conformers, with the most stable one having the lowest energy[2].

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a functional such as B3LYP.

  • Basis Set: A basis set like 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the methyl and trifluoromethyl groups to identify all possible low-energy conformers.

    • Perform a full geometry optimization on each identified conformer using the chosen DFT method and basis set.

    • Verify that the optimized structures correspond to true energy minima by performing a vibrational frequency analysis. The absence of imaginary frequencies confirms a stable conformation.

2.2. Spectroscopic Properties

Theoretical calculations are invaluable for interpreting experimental spectra, such as FT-IR, FT-Raman, and NMR.

Experimental Protocol:

  • FT-IR and FT-Raman:

    • Following geometry optimization and frequency calculation, the vibrational modes can be assigned to the corresponding experimental peaks.

  • NMR:

    • The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts.

    • Calculated shifts are often referenced against a standard, such as Tetramethylsilane (TMS), and may be scaled to improve agreement with experimental data.

2.3. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Experimental Protocol:

  • Procedure:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Extract the energies of the HOMO and LUMO from the output file.

    • Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • Visualize the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance.

2.4. Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Experimental Protocol:

  • Procedure:

    • Generate the MEP surface from the calculated electron density.

    • Color-code the surface to represent different electrostatic potential values, typically with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.

Predicted Quantitative Data

Table 1: Calculated Electronic Properties of a Representative Pyrazoline Derivative [3]

ParameterValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap4.56 eV
Dipole Moment1.87 D
Electrophilicity Index3.94 eV

Table 2: Crystal Data for a Related Pyrazole Derivative (1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol) [4]

ParameterValue
FormulaC5H5F3N2O
Molecular Weight166.11
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.5500 (15)
b (Å)8.3530 (17)
c (Å)11.371 (2)
β (°)104.72 (3)
Volume (Å3)693.6 (2)

Visualizations

4.1. Theoretical Calculation Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

G A Initial Molecular Structure B Conformational Analysis (PES Scan) A->B C Geometry Optimization (DFT) B->C D Frequency Analysis C->D F Electronic Properties (FMO, MEP) C->F E Spectroscopic Properties (IR, Raman, NMR) D->E G Reactivity Analysis F->G

Caption: Workflow for Theoretical Calculations.

4.2. Logical Relationship for Reactivity Prediction

The electronic properties calculated from DFT can be used to predict the reactivity of the molecule.

G HOMO High HOMO Energy Gap Small HOMO-LUMO Gap HOMO->Gap LUMO Low LUMO Energy LUMO->Gap Reactivity High Reactivity Gap->Reactivity MEP_N Nucleophilic Sites (Red MEP) Reaction Predicted Reaction Sites MEP_N->Reaction MEP_E Electrophilic Sites (Blue MEP) MEP_E->Reaction

Caption: Predicting Chemical Reactivity.

Conclusion

The theoretical and computational analysis of this compound provides a powerful framework for understanding its molecular properties and predicting its behavior. By employing a combination of geometry optimization, spectroscopic prediction, and electronic structure analysis, researchers can gain valuable insights that can guide synthetic efforts and inform the design of new molecules for applications in drug development and materials science. The methodologies and expected data presented in this guide, based on studies of analogous pyrazole derivatives, offer a solid foundation for initiating such computational investigations.

References

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers the historical context of its synthesis, detailed experimental protocols for its preparation, a compilation of its physicochemical properties, and its applications in the development of therapeutic agents. Particular focus is given to its role as a key structural motif in pharmacologically active molecules.

Introduction and Historical Context

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two features in trifluoromethylated pyrazoles has made them highly sought-after building blocks in the design of novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its common isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is presented in Table 1. The data for the target compound is limited, and some values are predicted.

PropertyThis compound1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Molecular Formula C₅H₅F₃N₂C₅H₅F₃N₂O
Molecular Weight 150.10 g/mol 166.10 g/mol
Boiling Point Not explicitly reported; separation from isomer is based on boiling point differences under vacuum.224.4 ± 35.0 °C (Predicted)[2][3]
Melting Point Not available177-179 °C[2][3]
Density Not available1.50 ± 0.1 g/cm³ (Predicted)[2]
pKa Not available8.08 ± 0.28 (Predicted)[2]
Solubility Soluble in common organic solvents.Slightly soluble in DMSO and Methanol.[2]

Table 1: Physicochemical properties of this compound and its isomer.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a trifluoromethylated carbonyl compound with methylhydrazine, which often results in a mixture of the 3-CF₃ and 5-CF₃ regioisomers. A practical and high-yielding method has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]

General Synthetic Workflow

The overall process involves the cyclocondensation reaction to form the pyrazole ring, followed by the separation of the regioisomers.

Synthesis_Workflow Start Starting Materials: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Methylhydrazine Reaction Cyclocondensation Reaction Start->Reaction Mixture Regioisomeric Mixture: This compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole Reaction->Mixture Separation Separation of Isomers (e.g., Fractional Distillation) Mixture->Separation Product1 This compound (Target Compound) Separation->Product1 Product2 1-methyl-3-(trifluoromethyl)-1H-pyrazole (Isomer) Separation->Product2

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Tairov et al., 2020)

Reaction Setup:

  • A reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Starting materials: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.

  • Solvent: A suitable alcohol, such as ethanol.

Procedure:

  • Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the chosen solvent in the reaction vessel.

  • Slowly add methylhydrazine to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product is a mixture of this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Purification:

  • The separation of the regioisomers is achieved by fractional distillation under reduced pressure. The boiling points of the two isomers are sufficiently different to allow for their separation. The specific conditions (pressure and temperature) should be determined based on a boiling point versus pressure diagram for the mixture.[1]

Applications in Drug Discovery

The this compound scaffold is a valuable component in the design of kinase inhibitors and other therapeutic agents. The trifluoromethyl group often occupies a key binding pocket in the target protein, contributing to the compound's potency and selectivity.

Acrizanib: A VEGFR-2 Inhibitor

A prominent example of a drug candidate containing the this compound moiety is Acrizanib (LHA510). Acrizanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. It was developed as a potential topical treatment for neovascular age-related macular degeneration (nAMD). The full chemical name for Acrizanib is N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all key events in angiogenesis. Acrizanib functions by inhibiting the phosphorylation of VEGFR-2, thereby blocking these downstream signals.[4][5]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Acrizanib Acrizanib Acrizanib->VEGFR2 Inhibits Phosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Migration) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of Acrizanib.

Conclusion

This compound is a heterocyclic building block with significant utility in modern drug discovery. The development of practical and scalable synthetic routes has made this compound more accessible to researchers. Its incorporation into molecules like Acrizanib highlights the importance of the trifluoromethylpyrazole scaffold in targeting key biological pathways, such as VEGFR-2 signaling in angiogenesis. Further exploration of this and related structures is likely to yield new and improved therapeutic agents for a variety of diseases.

References

In-Depth Technical Guide: Physical Characteristics of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and spectral characteristics of the heterocyclic compound 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Due to the prevalence of its isomers in scientific literature, this document serves to consolidate the specific data for the 5-trifluoromethyl regioisomer, a molecule of interest in medicinal and agrochemical research. The synthesis and characterization of this compound are detailed, drawing from established methodologies. This guide is intended to be a valuable resource for researchers working with or developing applications for this specific pyrazole derivative.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a trifluoromethyl group at the C5 position. The presence and position of the electron-withdrawing trifluoromethyl group and the methyl group significantly influence the molecule's physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₅F₃N₂[1]
Molecular Weight 150.10 g/mol [1]
Boiling Point 137.7±35.0 °C (Predicted)[1]
Density 1.32 g/mL (Predicted)[1]
pKa -0.71±0.10 (Predicted)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeData
¹H NMR Predicted shifts would show a singlet for the N-methyl protons, and two doublets in the aromatic region for the pyrazole ring protons. The exact chemical shifts are dependent on the solvent used.
¹³C NMR Predicted shifts would include signals for the N-methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the three pyrazole ring carbons.
¹⁹F NMR A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z 150.10. Fragmentation patterns would likely involve the loss of the methyl and trifluoromethyl groups.

Experimental Protocols

Synthesis of this compound

A practical synthetic method for obtaining a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound has been developed, with subsequent separation of the regioisomers.

Workflow for the Synthesis and Separation:

G cluster_synthesis Synthesis of Regioisomeric Mixture cluster_separation Separation of Isomers start 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reaction Cyclocondensation Reaction start->reaction reagent Methylhydrazine reagent->reaction mixture Mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound reaction->mixture separation Fractional Distillation (based on boiling point vs. pressure diagram analysis) mixture->separation product1 1-methyl-3-(trifluoromethyl)-1H-pyrazole separation->product1 product2 This compound (Target Compound) separation->product2

Caption: Synthetic and separation workflow for this compound.

Detailed Methodology:

The synthesis involves a one-step cyclocondensation reaction between 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine. This reaction yields a mixture of the two regioisomers, 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound. The separation of these isomers is a critical step and is achieved through careful fractional distillation. The efficiency of the separation is guided by a boiling point versus pressure diagram analysis, which allows for the isolation of the desired this compound isomer.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the structure of the molecule. The chemical shifts, coupling constants, and integration values provide definitive evidence for the placement of the methyl and trifluoromethyl groups on the pyrazole ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the isolated isomer and to confirm its molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways for this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous bioactive compounds. Derivatives of pyrazole have shown a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Given the structural features of this compound, particularly the presence of the trifluoromethyl group which can enhance metabolic stability and cell permeability, it is a compound of significant interest for further investigation in drug discovery and development programs. Future research will likely focus on elucidating its specific biological targets and mechanisms of action.

Logical Relationship for Investigating Biological Activity:

G cluster_investigation Biological Activity Investigation Workflow compound This compound screening High-Throughput Screening (HTS) against various biological targets compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A logical workflow for the investigation of the biological activity of the title compound.

Conclusion

This technical guide has summarized the currently available information on the physical and spectral characteristics of this compound. While some experimental data remains to be publicly documented, the provided information on its synthesis, characterization, and predicted properties offers a solid foundation for researchers. The unique structural attributes of this compound make it a promising candidate for further exploration in the fields of medicinal chemistry and materials science. As research progresses, a more detailed understanding of its biological activities and potential applications is anticipated.

References

Quantum Chemical Blueprint for 1-methyl-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The specific compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, represents an important synthetic intermediate. Understanding its fundamental molecular properties through quantum chemical calculations is crucial for predicting its reactivity, designing novel derivatives, and elucidating potential mechanisms of action.

This guide will detail the necessary computational experiments to characterize this compound, including geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis.

Theoretical Methodology: A Standard Protocol

The following section outlines a standard and robust computational protocol for the quantum chemical study of this compound. This methodology is based on widely accepted practices in the field and can be implemented using various quantum chemistry software packages.

Computational Details

A reliable method for this type of study is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

  • Functional and Basis Set: The B3LYP hybrid functional is a commonly used and well-validated choice for organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while the polarization functions (d,p) allow for more flexibility in describing the electron density distribution.

  • Software: The calculations can be performed using software packages like Gaussian, ORCA, or Spartan.

  • Environment: Calculations are typically performed in the gas phase to represent an isolated molecule. To simulate a more realistic environment, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Experimental Workflow

The following diagram illustrates a typical workflow for a quantum chemical investigation.

computational_workflow cluster_start cluster_calc Computational Steps cluster_analysis Data Analysis & Interpretation cluster_output start Define Molecular Structure (this compound) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq Confirm minimum energy electronic Electronic Structure Calculation (HOMO, LUMO, MEP) opt->electronic geo_analysis Analyze Optimized Geometry (Bond lengths, angles) opt->geo_analysis spec_analysis Simulate & Assign Spectra (IR, Raman) freq->spec_analysis react_analysis Evaluate Chemical Reactivity (Energy gap, descriptors) electronic->react_analysis end Generate Report: Tables, Diagrams, Interpretation geo_analysis->end spec_analysis->end react_analysis->end

Caption: A standard workflow for quantum chemical analysis.

Expected Quantitative Data and Presentation

While specific data for this compound is not available, this section provides templates for how the calculated data should be presented for clarity and comparison. Data from a study on the related isomer, 5-methyl-3-(trifluoromethyl)-1H-pyrazole , is included for illustrative purposes.[1]

Optimized Geometrical Parameters

The optimized molecular structure provides the most stable conformation of the molecule. Bond lengths and angles are fundamental to understanding its three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters (Template)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths N1-N2Expected ~1.35
N2-C3Expected ~1.33
C3-C4Expected ~1.40
C4-C5Expected ~1.38
C5-N1Expected ~1.37
N1-C(Methyl)Expected ~1.45
C5-C(CF3)Expected ~1.48
C-F (avg.)Expected ~1.34
Bond Angles N1-N2-C3Expected ~112
N2-C3-C4Expected ~105
C3-C4-C5Expected ~107
C4-C5-N1Expected ~109
C5-N1-N2Expected ~111
Vibrational Frequencies

Vibrational analysis is used to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies (Template)

ModeAssignmentCalculated Wavenumber (cm⁻¹)
ν₁C-H stretch (methyl)Expected 3000-3100
ν₂C-H stretch (ring)Expected 3100-3200
ν₃C=N stretch (ring)Expected 1500-1600
ν₄C-F stretch (CF₃)Expected 1100-1300
ν₅Ring deformationExpected 800-1000
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

Table 3: Calculated Electronic Properties (Template)

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap ΔE

Visualization of Molecular Properties

Visual representations are essential for interpreting the results of quantum chemical calculations.

Molecular Structure

The following diagram shows the atomic numbering scheme for this compound, which is essential for unambiguously defining geometrical parameters.

molecular_structure N1 N1 N2 N2 N1->N2 C_Me C(Me) N1->C_Me C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N1 C_CF3 C(CF3) C5->C_CF3 F1 F C_CF3->F1 F2 F C_CF3->F2 F3 F C_CF3->F3

Caption: Atom numbering for this compound.
Frontier Molecular Orbitals

A diagram illustrating the relationship between HOMO, LUMO, and the energy gap is crucial for understanding electronic transitions and reactivity.

homo_lumo_diagram cluster_energy HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) HOMO->LUMO  ΔE (Energy Gap) E_label Energy E_arrow

Caption: HOMO-LUMO energy level diagram.

Conclusion

While a dedicated computational study on this compound is yet to be published, this guide provides a comprehensive framework for conducting such an investigation. By following the outlined DFT protocol, researchers can generate valuable data on the molecule's geometry, vibrational modes, and electronic properties. This information is invaluable for rational drug design, understanding reaction mechanisms, and predicting the physicochemical properties of novel compounds based on this pyrazole scaffold. The provided templates and visualizations serve as a best-practice model for the presentation and interpretation of computational results in this field.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives. This scaffold is a key pharmacophore in a variety of biologically active compounds, most notably as a central component of the selective COX-2 inhibitor, Celecoxib. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this heterocyclic core an attractive starting point for drug discovery programs targeting a range of therapeutic areas, including inflammation, cancer, and infectious diseases.

I. Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several reliable methods. A common and high-yielding approach involves the condensation of a trifluoromethyl-containing β-dicarbonyl compound with methylhydrazine. Subsequent functionalization at various positions of the pyrazole ring allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Key Synthetic Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A crucial intermediate for many derivatives is 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which can be synthesized in high yield and selectivity from ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine.[1][2][3]

II. Data Presentation: Biological Activities

The this compound scaffold has been incorporated into a wide range of derivatives exhibiting diverse biological activities. The following tables summarize some of the key findings, including inhibitory concentrations against various enzymes and cancer cell lines, as well as antifungal and antibacterial activities.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity
Compound IDTargetIC50 / EC50 (µM)Reference CompoundIC50 / EC50 (µM)
3b COX-10.46Ketoprofen-
3b COX-23.82Ketoprofen0.164
3g COX-22.65Ketoprofen0.164
3d COX-24.92--
Pyz-1 α-glucosidase75.62 ± 0.56Acarbose72.58 ± 0.68
Pyz-2 α-glucosidase95.85 ± 0.92Acarbose72.58 ± 0.68
Pyz-1 α-amylase120.2 ± 0.68Acarbose115.6 ± 0.574
Pyz-2 α-amylase119.3 ± 0.75Acarbose115.6 ± 0.574
Table 2: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
161a A-5494.915-Fluorouracil59.27
161b A-5493.225-Fluorouracil59.27
157 HTC-1161.51Doxorubicin-
158 MCF-77.68Doxorubicin-
159a MGC-80315.43--
159b MGC-80320.54--
Table 3: Antifungal and Antibacterial Activity
Compound IDOrganismEC50 / MIC90 (mg/L)Reference Compound(s)EC50 / MIC90 (mg/L)
7f Valsa mali0.64Allicin / Tebuconazole26.0 / 0.33
7b Pseudomonas syringae pv. actinidiae1.56Allicin / Bismerthiazol / Streptomycin sulfate-

III. Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol describes the synthesis of the key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, from ethyl 4,4,4-trifluoroacetoacetate.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Aqueous methylhydrazine (40% w/w)

  • Sulfuric acid (96% w/w, aqueous)

  • Water

  • Ethanol

Procedure:

  • To a double-walled stirred glass reactor, add ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and aqueous sulfuric acid (5.3 g, 0.05 mol).[1]

  • Heat the mixture to 85 °C with stirring.[1]

  • Add aqueous methylhydrazine (68.8 g, 0.60 mol) dropwise over 30 minutes, maintaining the reaction temperature at 85 °C.[1]

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 85 °C.[1]

  • Set up for distillation and distill off approximately 42 g of distillate at ambient pressure and 95 °C over 1 hour.[1]

  • During the distillation, gradually add water (112 g).[1]

  • Cool the resulting reaction mixture to 10 °C to induce crystallization.[1]

  • Collect the crystallized product by filtration.

  • Wash the collected solid with water (97 g).[1]

  • Dry the product under vacuum at 60 °C to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[1]

Protocol 2: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This protocol details the synthesis of a 3-amino pyrazole derivative, a versatile building block for further elaboration.

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methylhydrazine sulfate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Dissolve (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL).[4]

  • Add methylhydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) to the solution at ambient temperature.[4]

  • Heat the reaction mixture at 85 °C for 12 hours.[4]

  • Cool the mixture to ambient temperature and concentrate under reduced pressure.[4]

  • Dilute the residue with saturated aqueous NaHCO3 solution (250 mL) and extract with ethyl acetate (2 x 250 mL).[4]

  • Combine the organic layers and wash with water (250 mL) and then brine (250 mL).[4]

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to obtain 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[4]

IV. Visualizations

Signaling Pathway Diagram

The following diagram illustrates the cyclooxygenase-2 (COX-2) signaling pathway and highlights the inhibitory action of this compound derivatives, such as Celecoxib. These compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The pathway also shows downstream effects on the Akt/mTOR signaling cascade, which is often dysregulated in cancer.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative 1-Methyl-5-(trifluoromethyl) -1H-pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 PDK1 PDK1 Pyrazole_Derivative->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: COX-2 signaling pathway and points of inhibition.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Starting Materials (e.g., Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine) Synthesis_Core Synthesis of 1-Methyl-5-(trifluoromethyl) -1H-pyrazole Core Start->Synthesis_Core Functionalization Functionalization & Derivatization Synthesis_Core->Functionalization Purification Purification & Characterization (Chromatography, NMR, MS) Functionalization->Purification Library Library of Novel Derivatives Purification->Library Biological_Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Biological_Screening SAR_Analysis SAR Analysis & Lead Optimization Biological_Screening->SAR_Analysis SAR_Analysis->Functionalization Iterative Optimization Hit_Compound Hit/Lead Compound SAR_Analysis->Hit_Compound

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole as a key structural motif in the synthesis of modern agrochemicals. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make this pyrazole derivative a valuable scaffold in the development of novel fungicides, insecticides, and herbicides.

Synthetic Pathways and Key Intermediates

The primary route to incorporating the this compound moiety into agrochemical candidates involves the initial synthesis of a carboxylic acid derivative, which can then be converted to a variety of active compounds, most notably carboxamides.

A crucial intermediate is This compound-4-carboxylic acid . Its synthesis is a foundational step for accessing a wide range of agrochemically active molecules.

G start Ethyl 4,4,4-trifluoroacetoacetate intermediate1 Condensation with triethyl orthoformate start->intermediate1 intermediate2 Cyclization with methylhydrazine intermediate1->intermediate2 pyrazole_ester Ethyl this compound-4-carboxylate intermediate2->pyrazole_ester hydrolysis Hydrolysis pyrazole_ester->hydrolysis pyrazole_acid This compound-4-carboxylic acid hydrolysis->pyrazole_acid activation Acid Activation (e.g., SOCl2) pyrazole_acid->activation acid_chloride This compound-4-carbonyl chloride activation->acid_chloride amidation Amidation with various amines acid_chloride->amidation end_product Target Agrochemicals (Fungicides, Insecticides, Herbicides) amidation->end_product G cluster_acid_chloride Acid Chloride Formation cluster_amidation Amidation cluster_purification Work-up & Purification carboxylic_acid Pyrazole Carboxylic Acid socl2 SOCl2, DMF carboxylic_acid->socl2 acid_chloride Pyrazole Acid Chloride socl2->acid_chloride amide_formation Amide Formation acid_chloride->amide_formation amine Substituted Amine (R-NH2) amine->amide_formation base Base (e.g., Triethylamine) base->amide_formation workup Aqueous Work-up amide_formation->workup extraction Extraction workup->extraction chromatography Column Chromatography extraction->chromatography final_product Purified Pyrazole Carboxamide chromatography->final_product SAR cluster_pyrazole Pyrazole Core cluster_amide Amide Moiety cluster_activity Biological Activity pyrazole This compound amide Varying Amine Substituents (Aryl, Heteroaryl, Alkyl) pyrazole->amide Amide Linkage fungicidal Fungicidal amide->fungicidal Influences target specificity and potency insecticidal Insecticidal amide->insecticidal herbicidal Herbicidal amide->herbicidal

Application Notes and Protocols for the Functionalization of the 1-Methyl-5-(trifluoromethyl)-1H-pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-methyl-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged motif in medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed protocols for various functionalization strategies of the this compound ring, enabling the synthesis of diverse derivatives for drug discovery and development. The protocols covered include halogenation, metalation-based functionalization, and cross-coupling reactions.

Data Presentation

The following tables summarize quantitative data for the key functionalization reactions described in this document.

Table 1: Bromination of this compound

EntryBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
1NBS (1.05 equiv)MeCN6050 min (flow)4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole90Adapted from[2]

Table 2: Functionalization via Lithiation/Metalation

EntryReagent 1Reagent 2Position FunctionalizedProductYield (%)Reference
1n-BuLiI₂55-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole86[3]
2LDADMF4This compound-4-carbaldehydeHigh[4][5]
3n-BuLiCO₂4This compound-4-carboxylic acidHigh[4][5]
4LDAB(OiPr)₃ then Pinacol54-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-[4][5]

Table 3: Cross-Coupling Reactions of Halogenated 1-Methyl-5-(trifluoromethyl)-1H-pyrazoles

EntryReaction TypeSubstrateCoupling PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Suzuki-Miyaura4-Iodo-1-aryl-3-CF₃-pyrazolePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100-Adapted from[3]
2Sonogashira4-Bromo-5-CF₃-1H-pyrazoleTMS-acetylenePdCl₂(PPh₃)₂XPhosCs₂CO₃DMF10098[6]
3Sonogashira5-Iodo-1-aryl-3-CF₃-pyrazolePhenylacetylenePdCl₂(PPh₃)₂-CuI, Et₃NTHFrt-Adapted from[3]

Experimental Protocols

Protocol 1: Bromination at the C4-Position using N-Bromosuccinimide (NBS)

This protocol describes the regioselective bromination of this compound at the C4 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Round-bottom flask or continuous flow reactor

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 equiv) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equiv).

  • Heat the reaction mixture to 60 °C.

  • Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Protocol 2: Functionalization of the C4-Position via Bromine-Lithium Exchange

This protocol details the introduction of an aldehyde group at the C4 position, starting from the 4-bromo derivative.

Materials:

  • 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂ - for carboxylic acid synthesis)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • For the synthesis of the aldehyde, add N,N-dimethylformamide (1.2 equiv) dropwise and stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • For the synthesis of the carboxylic acid, carefully add crushed dry ice to the reaction mixture.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol describes the palladium-catalyzed cross-coupling of the 4-bromo pyrazole with an arylboronic acid.

Materials:

  • 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To a Schlenk tube, add 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent mixture (toluene/ethanol/water).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Sonogashira Cross-Coupling of 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol outlines the coupling of the 4-bromo pyrazole with a terminal alkyne.[6]

Materials:

  • 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

  • Terminal alkyne (e.g., Trimethylsilylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • XPhos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.1 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF, followed by the terminal alkyne (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_intermediate Key Intermediates cluster_derivatization Derivatization cluster_products Products start This compound bromination Bromination (NBS) start->bromination lithiation Lithiation/Metalation start->lithiation bromo_pyrazole 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole bromination->bromo_pyrazole lithiated_pyrazole Lithiated Pyrazole lithiation->lithiated_pyrazole cross_coupling Cross-Coupling (Suzuki, Sonogashira) bromo_pyrazole->cross_coupling electrophilic_quench Electrophilic Quench (DMF, CO2, etc.) lithiated_pyrazole->electrophilic_quench final_products_cc Aryl/Alkynyl Pyrazoles cross_coupling->final_products_cc final_products_eq Aldehydes, Carboxylic Acids, etc. electrophilic_quench->final_products_eq

Caption: General workflow for the functionalization of this compound.

suzuki_coupling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product aryl_halide 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid Arylboronic Acid transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex Aryl-Pd(II)-Halide Complex oxidative_addition->pd_complex diaryl_pd_complex Diaryl-Pd(II) Complex transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration final_product 4-Aryl-1-methyl-5-(trifluoromethyl)-1H-pyrazole reductive_elimination->final_product pd_complex->transmetalation diaryl_pd_complex->reductive_elimination

Caption: Simplified signaling pathway for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 1-methyl-5-(trifluoromethyl)-1H-pyrazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-methyl-5-(trifluoromethyl)-1H-pyrazole scaffold in the design and synthesis of potent kinase inhibitors. The trifluoromethyl group at the 5-position of the pyrazole ring often enhances metabolic stability and binding affinity of the resulting inhibitors.[1][2] This document details the synthesis of a key intermediate, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, and its application in the synthesis of Acrizanib (LHA510), a VEGFR-2 inhibitor.

Introduction to this compound in Kinase Inhibition

The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. The addition of a trifluoromethyl group can significantly improve a compound's pharmacokinetic properties, including metabolic stability and cell permeability, by virtue of its strong electron-withdrawing nature and lipophilicity.[1][2] The specific regioisomer, this compound, has been successfully utilized in the development of targeted kinase inhibitors.

Featured Kinase Inhibitor: Acrizanib (LHA510)

Acrizanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][4][5] Dysregulation of VEGFR-2 signaling is implicated in various diseases, including cancer and neovascular age-related macular degeneration.[6] Acrizanib incorporates the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety, which plays a crucial role in its binding to the VEGFR-2 kinase domain.

Quantitative Data for Acrizanib

The inhibitory activity of Acrizanib against VEGFR-2 is summarized in the table below.

Compound NameTarget KinaseIC50 (nM)
Acrizanib (LHA510)VEGFR-217.4[3][4]

Experimental Protocols

Synthesis of Key Intermediate: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

A common precursor for incorporating the this compound moiety is 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Its synthesis can be achieved via the following protocol:

Reaction: (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate.

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methylhydrazine sulfate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol is treated with methylhydrazine sulfate (1.2 eq) and triethylamine (1.5 eq).[7]

  • The resulting reaction mixture is heated at 85 °C for 12 hours.[7]

  • After cooling to ambient temperature, the mixture is concentrated under reduced pressure.

  • The residue is diluted with saturated aqueous NaHCO3 solution and extracted with ethyl acetate.[7]

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na2SO4.[7]

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel (e.g., using 20% ethyl acetate in hexanes as eluent) to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[7]

Synthesis of Acrizanib (LHA510)

The synthesis of Acrizanib involves the coupling of the key pyrazole intermediate with an indole core. The following is a representative synthetic scheme based on available literature.

Step 1: Synthesis of the Indole Core The synthesis of the 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide core is a multi-step process that is not detailed here but can be found in the referenced literature.[8]

Step 2: Final Coupling Reaction The final step involves the formation of the carboxamide bond between the activated indole core and the pyrazole amine.

Materials:

  • Activated 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carbonyl intermediate (e.g., an acid chloride or activated ester)

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

  • A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • To a stirred solution of the activated indole intermediate (1.0 eq) in an anhydrous aprotic solvent, add the non-nucleophilic base (1.2 eq).

  • Add a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (1.1 eq) in the same solvent dropwise at room temperature.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford Acrizanib.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability

Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.

Experimental Workflow for Acrizanib Synthesis

Acrizanib_Synthesis_Workflow Start1 Indole Derivative Activation Activation of Indole Carboxylic Acid Start1->Activation Start2 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine Coupling Carboxamide Coupling Start2->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Acrizanib Purification->Product

Caption: General workflow for the final coupling step in Acrizanib synthesis.

References

Application of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in Developing Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of the 1-methyl-5-(trifluoromethyl)-1H-pyrazole scaffold in the development of novel anti-inflammatory agents. The core focus is on the synthesis, biological evaluation, and mechanism of action of compounds derived from this privileged structure, with a particular emphasis on the selective inhibition of cyclooxygenase-2 (COX-2).

Introduction

The this compound core is a key structural motif found in a class of potent anti-inflammatory drugs. Its significance is highlighted by its presence in celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[1][2] This selectivity is crucial as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3][4][5] The trifluoromethyl group on the pyrazole ring is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.

The primary mechanism of action for these compounds is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[3][4][5] By selectively blocking this pathway, this compound derivatives can effectively reduce inflammation and pain.

Key Applications

  • Lead Scaffold for Novel NSAIDs: The this compound structure serves as an excellent starting point for the design and synthesis of new selective COX-2 inhibitors with potentially improved efficacy and safety profiles.

  • Tool for Studying Inflammation: Derivatives of this scaffold can be used as chemical probes to investigate the role of COX-2 in various inflammatory and disease models.

  • Development of Therapeutics for Chronic Inflammatory Diseases: Due to their targeted mechanism, these compounds are promising candidates for the long-term management of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[2]

Data Presentation: In Vitro and In Vivo Activity

The anti-inflammatory potential of agents derived from the this compound scaffold is typically evaluated through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation. The following tables summarize representative quantitative data for celecoxib, a key example of this class of compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib826.812
Celecoxib21.50.24288.8
Celecoxib-0.04-

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[6][7][8]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours post-carrageenan)
Celecoxib10503
Celecoxib30653
Celecoxib50Significant reduction3 and 5

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound.[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based anti-inflammatory agents are provided below.

Protocol 1: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)

This protocol describes a general method for the synthesis of celecoxib, a prominent anti-inflammatory agent featuring the pyrazole core.[1][10]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • 4-sulfonamidophenylhydrazine hydrochloride

  • Ethanol

  • Methyl tert-butyl ether (MTBE)

  • 4N HCl

Procedure:

  • In a round-bottom flask, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent), 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent), MTBE, methanol, and ethanol.

  • Add 4N HCl (1 equivalent) to the mixture.

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction progress by HPLC to check for the formation of the desired product and the regioisomer.

  • Upon completion, cool the mixture and concentrate it under vacuum.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., ELISA kit for PGE2)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the diluted test compound or vehicle (DMSO) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable dose-response curve fitting software.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of a test compound.[11][12][13]

Animals:

  • Wistar or Sprague-Dawley rats (male, 150-200 g)

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally at a predetermined dose.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group treated with the test compound in comparison to the vehicle-treated control group.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is central to the inflammatory response.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_phys Prostaglandins (Physiological) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammatory) cox2->pgs_inflam gi_protection GI Protection Platelet Function pgs_phys->gi_protection inflammation Inflammation Pain, Fever, Swelling pgs_inflam->inflammation inhibitor 1-Methyl-5-(trifluoromethyl) -1H-pyrazole Derivatives inhibitor->cox2 Selective Inhibition

COX Signaling Pathway and Selective Inhibition
Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of anti-inflammatory agents based on the this compound scaffold.

Synthesis_Workflow start Starting Materials (e.g., Diketone and Hydrazine) reaction Cyclocondensation Reaction start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization final_product Pure Pyrazole Derivative characterization->final_product

General Synthesis Workflow

Bioassay_Workflow compound Test Compound (Pyrazole Derivative) invitro In Vitro Assay (COX-1/COX-2 Inhibition) compound->invitro invivo In Vivo Assay (Carrageenan-Induced Paw Edema) compound->invivo ic50 Determine IC50 Values and Selectivity Index invitro->ic50 efficacy Measure Paw Edema and Calculate % Inhibition invivo->efficacy analysis Data Analysis and Structure-Activity Relationship (SAR) ic50->analysis efficacy->analysis

Biological Evaluation Workflow

References

Application Note: Cell-Based Assay Protocols for Testing 1-methyl-5-(trifluoromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4][5] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives promising candidates for drug discovery.[2][6] Recent studies have highlighted the potential of various pyrazole-based compounds as anticancer agents, capable of inducing apoptosis and arresting the cell cycle in cancer cell lines.[7][8][9]

This application note provides a comprehensive set of detailed protocols for evaluating the cytotoxic and mechanistic effects of novel this compound derivatives in cell-based models. The following assays are described: the MTT assay for cell viability, Annexin V/Propidium Iodide staining for apoptosis detection, propidium iodide staining for cell cycle analysis, and Western blotting for investigating underlying signaling pathways.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12]

Experimental Protocol

  • Cell Seeding:

    • Harvest cancer cells (e.g., MDA-MB-468, A549, K562) during their exponential growth phase.[1][8]

    • Determine cell density using a hemocytometer.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells for vehicle control (medium with DMSO) and untreated control (medium only).[12]

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C.[11][13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[11][12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Table 1: Cytotoxicity (IC₅₀ values in µM) of Pyrazole Derivatives after 48h Treatment.

Compound Cell Line A (e.g., MCF-7) Cell Line B (e.g., A549) Cell Line C (e.g., K562)
Derivative 1 15.2 ± 1.8 22.5 ± 2.1 9.8 ± 1.1
Derivative 2 8.7 ± 0.9 14.1 ± 1.5 5.2 ± 0.6

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.07 |

Visualization

MTT_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 treat Treat with Pyrazole Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

MTT Assay Experimental Workflow.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it stains late apoptotic and necrotic cells where membrane integrity is lost.[14][15]

Experimental Protocol

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a T25 culture flask or 2 x 10⁵ cells/well in a 6-well plate.

    • After 24 hours, treat cells with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant collected earlier.[15][16]

    • Transfer the cell suspension to flow cytometry tubes.

  • Washing:

    • Centrifuge the cells at 300-670 x g for 5 minutes at 4°C.[15][16]

    • Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[15][16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[14][17]

    • Collect data for at least 10,000 events per sample.

    • Cells are categorized as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation

Table 2: Apoptosis Analysis of Cell Line A Treated with Derivative 2 for 48h.

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Control (Untreated) 95.1 ± 2.5 2.5 ± 0.6 2.4 ± 0.5
Derivative 2 (IC₅₀) 45.3 ± 3.1 35.8 ± 2.9 18.9 ± 2.1

| Derivative 2 (2x IC₅₀) | 15.7 ± 2.2 | 50.2 ± 4.5 | 34.1 ± 3.8 |

Visualization

Apoptosis_Pathway cluster_0 Apoptotic Stimulus Derivative Pyrazole Derivative Bax Bax Derivative->Bax Bcl2 Bcl-2 Derivative->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c (release) Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Bax Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[18]

Experimental Protocol

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the pyrazole derivative (e.g., at IC₅₀ concentration) for 24 or 48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells and wash once with cold 1X PBS.

  • Cell Fixation:

    • Resuspend the cell pellet (3-6 x 10⁵ cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][19][20] This step is crucial to prevent cell clumping.

    • Incubate the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks at this stage.[18]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[19][20]

    • Wash the pellet twice with cold 1X PBS.[19]

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100 in PBS).

    • Add 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind.[18][19]

    • Incubate for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of PI-Area vs. PI-Width to gate out doublets and aggregates.[19][20]

    • Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Table 3: Cell Cycle Distribution of Cell Line A after 24h Treatment.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Control (Untreated) 60.5 ± 3.1 25.2 ± 1.9 14.3 ± 1.5

| Derivative 2 (IC₅₀) | 25.1 ± 2.5 | 15.7 ± 2.0 | 59.2 ± 4.1 |

Visualization

CellCycle_Workflow start Start culture Culture & Treat Cells in 6-well plate start->culture harvest Harvest & Wash Cells with PBS culture->harvest fix Fix Cells with Cold 70% Ethanol harvest->fix wash2 Wash Fixed Cells with PBS fix->wash2 stain Stain with PI & RNase A wash2->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Cell Cycle Phases analyze->end

Cell Cycle Analysis Experimental Workflow.

Protocol 4: Signaling Pathway Analysis by Western Blotting

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of how a compound affects key signaling pathways that regulate apoptosis and the cell cycle (e.g., MAPK, PI3K/Akt, or Bcl-2 family proteins).[21][22][23]

Experimental Protocol

  • Sample Preparation (Cell Lysates):

    • Culture and treat cells with the pyrazole derivative as described in previous protocols.

    • Wash cells with ice-cold PBS.[21][22]

    • Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[22]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

    • Collect the supernatant containing the protein extract. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in 1X SDS sample buffer for 5 minutes.[21]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[21]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21][22]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p21, anti-Actin) overnight at 4°C with gentle shaking.[21]

    • Wash the membrane three times for 5-10 minutes each with TBST.[21][22]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.[22]

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensity using densitometry software. Normalize the intensity of target proteins to a loading control (e.g., β-Actin or GAPDH).

Data Presentation

Table 4: Relative Protein Expression in Cell Line A after 48h Treatment with Derivative 2 (IC₅₀).

Protein Target Relative Expression (Normalized to β-Actin) Fold Change vs. Control
Control
Bcl-2 1.00 ± 0.08 1.0
Bax 1.00 ± 0.09 1.0
Cleaved Caspase-3 1.00 ± 0.11 1.0
Derivative 2
Bcl-2 0.45 ± 0.06 ↓ 0.45x
Bax 2.15 ± 0.20 ↑ 2.15x

| Cleaved Caspase-3 | 3.50 ± 0.28 | ↑ 3.50x |

References

Application Notes and Protocols for Enzymatic Assay Development: Screening 1-methyl-5-(trifluoromethyl)-1H-pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent enzyme inhibitors. Libraries of compounds based on this scaffold are of significant interest for drug discovery programs targeting a variety of enzyme classes, particularly protein kinases. This document provides a detailed guide to developing and executing enzymatic assays for screening such libraries, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as a primary example. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.

Target Enzyme: VEGFR-2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[1] This autophosphorylation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can block these signaling events and inhibit angiogenesis, a validated strategy in oncology.[1] A notable example of a VEGFR-2 inhibitor containing the this compound moiety is Acrizanib.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation. The inhibition of VEGFR-2 kinase activity by small molecules prevents the initiation of these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf mTOR mTOR AKT->mTOR MEK MEK Raf->MEK Nucleus Nucleus mTOR->Nucleus ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Migration Cell Migration Nucleus->Migration Survival Cell Survival Nucleus->Survival Inhibitor 1-methyl-5-(trifluoromethyl) -1H-pyrazole Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

VEGFR-2 signaling and point of inhibition.

Experimental Protocols

A variety of assay formats can be employed for screening compound libraries against VEGFR-2, including fluorescence, luminescence, and absorbance-based methods. Below are detailed protocols for each of these approaches.

General Experimental Workflow

The overall workflow for screening a compound library against a target enzyme is depicted below. This process begins with assay development and optimization, followed by high-throughput screening of the library, confirmation of initial hits, and subsequent determination of the potency (e.g., IC₅₀) of confirmed inhibitors.

Experimental_Workflow General Workflow for Kinase Inhibitor Screening cluster_0 Phase 1: Assay Development cluster_1 Phase 2: High-Throughput Screening (HTS) cluster_2 Phase 3: Hit Validation & Potency Assay_Dev Assay Development & Optimization Reagent_Prep Reagent Preparation Assay_Dev->Reagent_Prep Primary_Screen Primary Screen (Single Concentration) Reagent_Prep->Primary_Screen Compound_Plating Compound Library Plating Compound_Plating->Primary_Screen Data_Analysis_1 Hit Identification Primary_Screen->Data_Analysis_1 Hit_Confirmation Hit Confirmation Data_Analysis_1->Hit_Confirmation Dose_Response Dose-Response Assay Hit_Confirmation->Dose_Response IC50_Calc IC50 Determination Dose_Response->IC50_Calc

Workflow for kinase inhibitor screening.
Protocol 1: Fluorescence-Based Kinase Assay

This protocol utilizes a homogenous, fluorescence-based assay to measure the activity of VEGFR-2. The assay relies on the change in fluorescence of a specific substrate upon phosphorylation.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Fluorescently labeled peptide substrate (e.g., a Sox-based peptide)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound compound library (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution by diluting VEGFR-2 to the desired concentration in Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution containing the fluorescent peptide substrate and ATP at 2X their final desired concentrations in Kinase Assay Buffer.

    • Prepare serial dilutions of the test compounds and controls in DMSO, followed by a further dilution in Kinase Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the diluted compounds or controls to the wells of the 384-well plate.

    • Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of Kinase Assay Buffer to the "no enzyme" wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the reaction for 60 minutes at 30°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Calculate the percent inhibition for each compound concentration relative to the positive (enzyme activity without inhibitor) and negative (no enzyme) controls.

    • For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol employs a commercially available luminescent assay (ADP-Glo™ Kinase Assay, Promega) that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound compound library (in DMSO)

  • Positive control inhibitor (e.g., Sunitinib)

  • 384-well, white, low-volume assay plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Add 1 µL of diluted compounds or controls to the wells of the 384-well plate.

    • Prepare a master mix containing Kinase Assay Buffer, ATP, and the poly-Glu,Tyr substrate.

    • Add 2 µL of the master mix to each well.

    • Add 2 µL of diluted VEGFR-2 enzyme to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate percent inhibition and determine IC₅₀ values as described in Protocol 1.

Protocol 3: Absorbance-Based Kinase Assay (ELISA)

This protocol describes a solid-phase, absorbance-based assay (ELISA) to measure VEGFR-2 activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase Assay Buffer

  • 96-well high-binding microplate

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • This compound compound library (in DMSO)

  • Control inhibitor

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the poly-Glu,Tyr substrate and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Kinase Reaction:

    • Add diluted compounds or controls to the wells.

    • Add the VEGFR-2 enzyme to each well.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by washing the plate three times with Wash Buffer.

  • Detection:

    • Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 60 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add the TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the color development by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm.

    • The absorbance is proportional to the amount of phosphorylated substrate.

    • Calculate percent inhibition and determine IC₅₀ values as described in Protocol 1.

Data Presentation

Quantitative data from the screening and dose-response experiments should be summarized in a clear and organized manner.

Table 1: Primary Screening Results of a Hypothetical this compound Library against VEGFR-2.

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
PMP-001108.2No
PMP-0021092.5Yes
PMP-0031015.7No
PMP-004105.6No
PMP-0051078.9Yes
...10......
Sunitinib198.1Yes

Hits are typically defined as compounds exhibiting >50% inhibition in the primary screen.

Table 2: IC₅₀ Values for Confirmed Hits against VEGFR-2.

Compound IDAssay TypeIC₅₀ (nM)
PMP-002Luminescence75.4
PMP-005Luminescence210.2
Sunitinib (Control)Luminescence9.8

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the development and execution of enzymatic assays to screen this compound libraries for potential kinase inhibitors. By selecting an appropriate assay format and carefully optimizing experimental conditions, researchers can effectively identify and characterize novel inhibitors of therapeutically relevant targets like VEGFR-2, thereby advancing drug discovery efforts.

References

Application Notes and Protocols for High-Throughput Screening of 1-methyl-5-(trifluoromethyl)-1H-pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-methyl-5-(trifluoromethyl)-1H-pyrazole compound libraries. This class of compounds has garnered significant interest in drug discovery due to its potential to modulate the activity of various key biological targets, particularly protein kinases and metabolic enzymes. This document outlines detailed protocols for primary and secondary screening assays, presents representative quantitative data from a screening campaign, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound Compounds

The this compound scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrazole core serves as a versatile scaffold for interacting with various biological targets.[1][2] Derivatives of this core have been investigated for a range of therapeutic applications, including oncology, inflammation, and infectious diseases, by targeting key proteins such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Succinate Dehydrogenase (SDH).[3][4][5] High-throughput screening of libraries based on this scaffold is a critical step in identifying novel hit compounds for further drug development.

Data Presentation: Summary of a Representative HTS Campaign

The following tables summarize hypothetical but realistic quantitative data from a high-throughput screening campaign of a 10,000-compound this compound library against a generic protein kinase target.

Table 1: Primary High-Throughput Screen Summary

ParameterValue
Library Size10,000
Screening Concentration10 µM
Assay Format384-well LanthaScreen™ Eu Kinase Binding Assay
Primary Hit Rate (>50% inhibition)2.1%
Number of Primary Hits210
Z'-factor (average)0.78

Table 2: Hit Confirmation and Potency Determination

ParameterValue
Number of Primary Hits Tested210
Confirmation Assay10-point dose-response curve
Confirmation Rate (IC50 < 10 µM)65%
Number of Confirmed Hits137
IC50 Range of Confirmed Hits50 nM - 9.8 µM

Table 3: Selectivity and Cytotoxicity Profiling of Top Hits

Compound IDTarget Kinase IC50 (µM)Off-Target Kinase 1 IC50 (µM)Off-Target Kinase 2 IC50 (µM)HEK293 Cytotoxicity CC50 (µM)
HTS-0010.085> 2015.2> 50
HTS-0420.2505.1> 2035.8
HTS-1171.1> 20> 20> 50

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Primary High-Throughput Screening - LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify compounds that bind to the ATP-binding site of a target kinase.[6][7]

Materials:

  • Target Kinase (e.g., CDK2/Cyclin A, VEGFR2)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • This compound compound library (10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multimode plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the 10 mM library stock into the assay plate wells. This results in a final screening concentration of 10 µM in a 20 µL assay volume. Include DMSO-only wells for high signal (no inhibition) controls and wells with a known inhibitor for low signal (maximum inhibition) controls.

  • Kinase/Antibody Preparation: Prepare a 2x solution of the target kinase and the Eu-anti-Tag antibody in the assay buffer. The optimal concentrations should be pre-determined through titration experiments.

  • Tracer Preparation: Prepare a 2x solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Reagent Addition: Add 10 µL of the 2x kinase/antibody solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Add 10 µL of the 2x tracer solution to each well to initiate the binding reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition for each compound is calculated relative to the high and low controls.

Protocol 2: Secondary Assay - Cell Viability (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of the confirmed hits against a relevant cell line.

Materials:

  • Human cell line (e.g., HEK293, or a cancer cell line like HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well, clear, flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the confirmed hit compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value for each compound.

Protocol 3: Enzymatic Assay - Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH, a key enzyme in the citric acid cycle and the electron transport chain.[8][9]

Materials:

  • Mitochondrial extract or purified SDH

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Succinate solution

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • PMS (phenazine methosulfate) solution

  • Test compounds

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing SDH assay buffer, succinate, and DCPIP.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control.

  • Enzyme Addition: Add the mitochondrial extract or purified SDH to all wells except for the blank.

  • Reaction Initiation: Initiate the reaction by adding PMS solution to all wells.

  • Kinetic Reading: Immediately read the absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.

  • Data Analysis: Calculate the rate of DCPIP reduction (decrease in absorbance over time). Determine the percent inhibition and IC50 value for each compound.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Library 10,000 Compound Library (this compound) Primary_Assay Primary HTS (LanthaScreen™ Kinase Binding Assay @ 10 µM) Library->Primary_Assay Primary_Hits 210 Primary Hits (>50% Inhibition) Primary_Assay->Primary_Hits Dose_Response Dose-Response Assay (10-point IC50 determination) Primary_Hits->Dose_Response Confirmed_Hits 137 Confirmed Hits (IC50 < 10 µM) Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (e.g., HTRF Kinase Assay) Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Selectivity_Profiling Selectivity Profiling (Panel of related kinases) Validated_Hits->Selectivity_Profiling Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Validated_Hits->Cytotoxicity_Assay Lead_Candidates Lead Candidates Selectivity_Profiling->Lead_Candidates Cytotoxicity_Assay->Lead_Candidates

Caption: High-throughput screening workflow for pyrazole libraries.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor 1-methyl-5-(trifluoromethyl) -1H-pyrazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

CDK2/Cyclin E Signaling Pathway

CDK2_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor 1-methyl-5-(trifluoromethyl) -1H-pyrazole Inhibitor Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2/Cyclin E cell cycle pathway.

Succinate Dehydrogenase in Electron Transport Chain

SDH_Pathway Succinate Succinate SDH Complex II (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate QH2 Coenzyme QH2 SDH->QH2 Q Coenzyme Q Q->SDH Complex_III Complex III QH2->Complex_III ETC To Electron Transport Chain Complex_III->ETC Inhibitor 1-methyl-5-(trifluoromethyl) -1H-pyrazole Inhibitor Inhibitor->SDH Inhibits

Caption: Role of SDH in the electron transport chain.

References

Application Notes and Protocols: Biological Activity of 1-methyl-5-(trifluoromethyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse biological activities exhibited by 1-methyl-5-(trifluoromethyl)-1H-pyrazole analogs. This class of compounds has garnered significant attention in medicinal chemistry and agrochemistry due to its wide spectrum of therapeutic and protective effects. The inclusion of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This document details the synthesis, mechanisms of action, and protocols for evaluating the biological activities of these promising compounds.

Anticancer Activity

A significant area of investigation for this compound analogs is their potential as anticancer agents. Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation and survival.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative this compound analogs against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3a CaCo-2 (Colon)~50[2]
HepG2 (Liver)~50[2]
Hep3B (Liver)~50[2]
HeLa (Cervical)>50[2]
MCF-7 (Breast)~58.04[2]
Acrizanib N/A (VEGFR-2 Inhibitor)N/A[3]
5-Methyl-3-(trifluoromethyl)-1H-pyrazole MAP3K14 (NIK) TargetBinding Energy: -8.47 kcal/mol[4]
Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[2]

Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Signaling Pathway: VEGFR-2 Inhibition

Certain analogs, such as Acrizanib, are designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Pyrazole 1-Methyl-5-(trifluoromethyl) -1H-pyrazole Analog (e.g., Acrizanib) Pyrazole->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes

Caption: VEGFR-2 Inhibition by Pyrazole Analogs.

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.

Data Presentation: COX Inhibition

The inhibitory activity and selectivity of trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 are presented below.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 3d 5.614.921.14[2]
Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Enzyme Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the natural substrate for COX) and the chromogenic substrate.

  • Absorbance Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathway: COX Inhibition

The diagram below illustrates the mechanism of action of COX inhibitors in the arachidonic acid pathway.

COX_Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2 Phospholipase A2 PGs_Homeostatic Prostaglandins (Homeostatic functions) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Pyrazole 1-Methyl-5-(trifluoromethyl) -1H-pyrazole Analog Pyrazole->COX2 Inhibits

Caption: COX-2 Inhibition by Pyrazole Analogs.

Antimicrobial Activity

Certain this compound analogs have demonstrated potent activity against various microbial pathogens, including bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of representative compounds against various microbial strains are summarized below.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 17 MRSA6.25[5]
Compound 18 S. aureus0.78-1.56[5]
Compound 19 S. aureus1.56[5]
Compound 20 S. aureus1.56[5]
Compound 25 S. aureus0.78[5]
S. epidermidis1.56[5]
E. faecium0.78[5]
Compound 1t F. graminearum0.0735 (EC₅₀)[6]
Compound 1v F. graminearum0.0530 (EC₅₀)[6]
C. micotianae0.1430 (EC₅₀)[6]
Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acaricidal and Insecticidal Activity

Derivatives of this compound have also been developed as potent agents for controlling agricultural pests such as mites and insects.

Data Presentation: Acaricidal and Insecticidal Activity
Compound IDPest SpeciesActivityReference
Compound 8e Tetranychus cinnabarinus100% inhibition at 10 µg/mL[7]
Plutella xylostellaOutstanding activity at 50 µg/mL[7]
Compound 8f Tetranychus cinnabarinus100% inhibition at 10 µg/mL[7]
Compound 8l Tetranychus cinnabarinus100% inhibition at 10 µg/mL[7]
Plutella xylostellaOutstanding activity at 50 µg/mL[7]
Compound 8m Tetranychus cinnabarinus100% inhibition at 10 µg/mL[7]
Compound 8n Tetranychus cinnabarinus100% inhibition at 10 µg/mL[7]
Compound 8p Tetranychus cinnabarinus100% inhibition at 10 µg/mL[7]
Compound 8q Tetranychus cinnabarinus100% inhibition at 10 µg/mL[7]
Compound 5 Aedes albopictus60-80% larvicidal activity at 0.5 mg/L[8]
Plutella xylostella87% mortality at 50 mg/L[8]
Compound 6 Plutella xylostella93% mortality at 50 mg/L[8]
Experimental Protocols

This method is commonly used to evaluate the efficacy of acaricides.

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound in a suitable solvent with a surfactant.

  • Mite Preparation: Place adult female mites on double-sided tape on a glass slide.

  • Treatment: Dip the slides with the mites into the test solution for a few seconds.

  • Incubation: Keep the treated slides in a controlled environment (e.g., 25°C and 70% relative humidity).

  • Mortality Assessment: After 24-48 hours, count the number of dead and live mites under a microscope.

  • Data Analysis: Calculate the percentage mortality and determine the LC₅₀ (lethal concentration for 50% of the population).

Synthesis

The synthesis of this compound analogs often involves the coupling of a pyrazole carboxylic acid with various aniline derivatives.

Experimental Workflow: Synthesis of this compound-4-carboxamides

Synthesis_Workflow Start 1-(4-nitrophenyl)-5-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid + Aniline Derivative Coupling Coupling Reaction (EDCI, DMAP in DCM) Start->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Pyrazole-Carboxamide Product Purification->Product

Caption: Synthesis of Pyrazole-Carboxamides.

Protocol 5: General Synthesis of this compound-4-carboxamides.[9]

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.3 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) to the stirred solution.

  • Amine Addition: Add the corresponding aniline derivative (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired product.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this important fluorinated pyrazole intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A prevalent and practical method involves a one-step synthesis by reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[1][2] This reaction typically yields a mixture of two regioisomers: this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The desired 5-trifluoromethyl isomer can then be separated from the mixture.

Q2: How can I separate the this compound from its 3-trifluoromethyl regioisomer?

A2: The separation of the regioisomeric mixture is often achieved through fractional distillation. The procedure's success is based on the analysis of the boiling point versus pressure diagram for the specific mixture, allowing for the isolation of the individual isomers.[1][2]

Q3: I am observing low yields in my reaction. What are the potential causes and solutions?

A3: Low yields in pyrazole synthesis can stem from several factors. Common causes include incomplete reaction, side reactions, and suboptimal reaction conditions. To improve yields, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitoring the reaction progress by TLC or GC-MS can help determine the ideal endpoint.

  • Reagent Purity: Use high-purity starting materials, as impurities can lead to side reactions.

  • Solvent Choice: The solvent can significantly impact the reaction. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity and potentially yield in some pyrazole syntheses.[3]

Q4: How can I improve the regioselectivity of the reaction to favor the 5-trifluoromethyl isomer?

A4: Achieving high regioselectivity is a common challenge. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can significantly enhance the regioselectivity in favor of the desired isomer in the synthesis of fluorinated pyrazoles.[3] In some cases, acidic conditions can also influence the regiochemical outcome.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Overall Yield

Symptoms:

  • The final isolated mass of the product is significantly lower than the theoretical yield.

  • TLC or GC-MS analysis of the crude product shows a large amount of starting material or numerous side products.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress closely using TLC or GC-MS to ensure it goes to completion.
Suboptimal Temperature The reaction temperature is critical. For the synthesis of the related 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, temperatures around 80-95°C have been reported to give good yields.[5][6] Experiment with a temperature gradient to find the optimum for your specific setup.
Poor Reagent Quality Ensure the purity of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine. Impurities can lead to undesired side reactions.
Loss during Workup/Purification Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize losses during distillation or chromatography.
Issue 2: Poor Regioselectivity (High percentage of the 3-trifluoromethyl isomer)

Symptoms:

  • NMR or GC-MS analysis of the crude product shows a significant proportion of the undesired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Solvent Effects The choice of solvent plays a crucial role in directing the regioselectivity. Standard solvents like ethanol may lead to poor selectivity.[3]
Use Fluorinated Alcohols: Switching to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of the 5-trifluoromethyl isomer.[3]
Reaction Conditions The reaction temperature and the presence of acids or bases can influence the site of the initial nucleophilic attack of methylhydrazine on the enone.
Optimize Temperature and pH: Systematically vary the reaction temperature and consider the addition of a catalytic amount of acid to see if it favors the formation of the desired isomer.

Experimental Protocols

Synthesis of this compound and its Regioisomer

This protocol is based on the one-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine, which produces a regioisomeric mixture.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Methylhydrazine

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.

  • Add methylhydrazine dropwise to the solution at ambient temperature.

  • Heat the reaction mixture to reflux (e.g., 85°C) and stir for 12 hours.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of regioisomers.

  • Separate the isomers by fractional distillation based on their boiling points.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield and Selectivity of Related Trifluoromethyl Pyrazole Syntheses
Starting MaterialHydrazineSolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio (5-CF3 : 3-CF3)Reference
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineWaterReflux249 (for 3-CF3 isomer)1 : 6[5]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineAcetic Acid/Water10 -> RT -> 80686.5 (for 3-CF3 isomer)4 : 96[5][6]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazine (aq)Water90-94472.4 (for 3-CF3 isomer)1.9 : 98.1[5]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazine (aq)Water + H2SO4 (cat.)852.587.5 (for 3-CF3 isomer)0.8 : 99.2[6]
(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneMethyl hydrazine sulphate/Et3NEthanol851238 (for amine derivative)-[7]

Visualizations

Experimental Workflow for the Synthesis of this compound

G reagents Starting Materials: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Methylhydrazine reaction Reaction: - Solvent (e.g., Ethanol) - Reflux (e.g., 85°C, 12h) reagents->reaction workup Aqueous Workup: - Sat. NaHCO3 - Extraction with Ethyl Acetate reaction->workup drying Drying and Concentration: - Brine wash - Dry over Na2SO4 - Concentrate in vacuo workup->drying separation Separation of Isomers: Fractional Distillation drying->separation product Product: This compound separation->product G start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes check_purity Check Reagent Purity incomplete->check_purity No success Yield Improved optimize_time_temp->success impure Impure Reagents check_purity->impure purify_reagents Use High-Purity Reagents impure->purify_reagents Yes check_workup Review Workup & Purification impure->check_workup No purify_reagents->success loss Losses During Workup/Purification check_workup->loss optimize_workup Optimize Extraction & Purification Steps loss->optimize_workup Yes loss->success No optimize_workup->success

References

Technical Support Center: Purification of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this class of compounds include:

  • Column Chromatography: Silica gel is frequently used as the stationary phase with solvent systems typically composed of ethyl acetate and hexanes.[1][2]

  • Crystallization/Recrystallization: This method is effective for obtaining high-purity solid compounds.[3][4][5] The process generally involves dissolving the crude product in a suitable solvent, followed by cooling to induce crystallization, filtration, washing, and drying.[3][4]

  • Distillation: For liquid pyrazoles, separation of regioisomers can be achieved based on an analysis of their boiling points versus pressure.[6]

  • Acid Addition Salt Formation: Purification can be achieved by forming a salt with an inorganic or organic acid, which is then crystallized and subsequently neutralized to recover the purified pyrazole.[7][8]

  • Preparative Thin-Layer Chromatography (Prep-TLC): This technique is suitable for separating small quantities of material.[2]

  • Radial Chromatography: This is another chromatographic method that has been used for the purification of pyrazole derivatives.[9]

Q2: How can I separate the regioisomers of trifluoromethyl-substituted pyrazoles?

A2: The formation of regioisomers, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, is a common challenge.[3] Strategies to manage this include:

  • Reaction Condition Optimization: The selectivity of the synthesis can be improved by carefully controlling reaction parameters like temperature and the addition rate of reagents.[3][4] For instance, methods have been developed to achieve high selectivity for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[3]

  • Distillation: A detailed analysis of the boiling point versus pressure diagram can inform the separation of liquid regioisomers by distillation.[6]

  • Chromatography: Techniques like column chromatography and preparative TLC can be effective in separating isomers.[2]

Q3: What are some common impurities encountered during the synthesis of these pyrazoles?

A3: Common impurities can include:

  • Unreacted starting materials.

  • The undesired regioisomer.[3]

  • By-products from side reactions. The synthesis of N-trifluoromethyl pyrazoles can sometimes lead to the formation of des-CF3 pyrazole impurities.[2]

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the eluent system by running analytical TLC with various solvent ratios (e.g., ethyl acetate/hexanes) to achieve better separation.[2]
Column Overloading Reduce the amount of crude product loaded onto the column relative to the amount of silica gel.
Co-eluting Impurities Consider a different purification technique, such as recrystallization or formation of an acid addition salt, if impurities have similar polarity to the product.[3][7]
Compound Instability on Silica If the compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina as the stationary phase.
Problem 2: Difficulty with Crystallization/Recrystallization
Possible Cause Troubleshooting Steps
Incorrect Solvent Choice Screen a variety of solvents to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Product is an Oil If the product oils out, try using a solvent system with a lower polarity, or attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Supersaturation Cool the solution slowly to encourage the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities.
Low Product Concentration Concentrate the solution to increase the likelihood of crystallization.
Problem 3: Poor Yield of the Desired Regioisomer
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Adjust the reaction temperature. For example, in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, maintaining a specific temperature range during the addition of methyl hydrazine can improve selectivity.[3][4]
Incorrect Reagent Addition Rate Control the rate of addition of reagents. A slow, controlled addition can often favor the formation of the desired isomer.[3]
Use of an Inappropriate Acid Catalyst The choice and amount of acid catalyst can influence the regioselectivity of the reaction.[3]

Quantitative Data Summary

Table 1: Column Chromatography Conditions for Pyrazole Derivatives

CompoundStationary PhaseEluent SystemReference
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amineSilica Gel20% EtOAc-hexanes[1]
N-CF3-substituted pyrazolesSilica Gel0%–50% EtOAc/hexanes[2]
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneSilica Gel10–30% ethyl acetate/hexane (Radial Chromatography)[9]
Perfluoroalkylated PyrazolesSilica Geln-pentane/diethyl ether (95:5)[10]

Table 2: Reaction Conditions for Selective Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

ParameterConditionYieldPurityReference
Temperature Maintained at 85 °C during methyl hydrazine addition87.5%-[3][4]
Temperature Maintained at 90 to 94 °C during methyl hydrazine addition72.4%99.7%[3][4]
Acid Catalyst Acetic Acid (2 eq)86.5%-[3][4]

Experimental Protocols

Protocol 1: Purification of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine by Column Chromatography[1]
  • Preparation of the Crude Product:

    • After the reaction is complete, concentrate the reaction mixture in vacuo.

    • Dilute the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over Na₂SO₄ and concentrate in vacuo.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute the column with a 20% ethyl acetate in hexanes solvent system.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol by Crystallization[3][4]
  • Reaction Work-up:

    • After the reaction, add water to the reaction mixture.

    • Distill off a portion of the solvent at ambient pressure.

    • Cool the resulting mixture to 10 °C to induce crystallization.

  • Isolation and Purification:

    • Collect the crystallized material by filtration.

    • Wash the collected solid with water.

    • Dry the purified product under vacuum at 50-60 °C.

Visualizations

Purification_Workflow General Purification Workflow for Pyrazole Derivatives cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction, Washing) start->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography (e.g., Silica Gel, EtOAc/Hexanes) crude_product->chromatography crystallization Crystallization / Recrystallization crude_product->crystallization distillation Distillation (for liquids) crude_product->distillation analysis Purity Analysis (e.g., NMR, LC-MS) chromatography->analysis crystallization->analysis distillation->analysis pure_product Pure Product analysis->pure_product

Caption: General Purification Workflow for Pyrazole Derivatives.

Troubleshooting_Isomer_Separation Troubleshooting Isomer Separation start Isomeric Mixture Detected check_properties Are isomers liquid or solid? start->check_properties liquid_path Liquid check_properties->liquid_path Liquid solid_path Solid check_properties->solid_path Solid or Chromatography Amenable distillation Attempt Fractional Distillation liquid_path->distillation chromatography Attempt Column Chromatography solid_path->chromatography recrystallization Attempt Fractional Crystallization solid_path->recrystallization bp_analysis Analyze Boiling Point vs. Pressure Diagram distillation->bp_analysis success Successful Separation bp_analysis->success failure Separation Unsuccessful bp_analysis->failure solvent_screen Screen various eluent polarities chromatography->solvent_screen solvent_screen->success solvent_screen->failure solvent_screen_cryst Screen various solvent systems recrystallization->solvent_screen_cryst solvent_screen_cryst->success solvent_screen_cryst->failure revisit_synthesis Re-optimize Synthetic Reaction Conditions for Selectivity failure->revisit_synthesis

Caption: Troubleshooting Decision Tree for Isomer Separation.

References

Common side products in 1-methyl-5-(trifluoromethyl)-1H-pyrazole synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The most prevalent side product is the regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[1][2][3] This occurs due to the reaction of the unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine, where the methylhydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of the two pyrazole regioisomers.[1][3]

Q2: How can I differentiate between the desired this compound and the 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer?

A combination of spectroscopic and chromatographic techniques is essential for distinguishing between these regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most definitive method. 1D ¹H and ¹³C NMR will show distinct chemical shifts for the pyrazole ring protons and carbons. For unambiguous identification, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can establish through-space correlations between the N-methyl protons and the protons on the pyrazole ring, confirming their relative positions.[1]

  • Chromatography : Thin-Layer Chromatography (TLC) can often show different Rf values for the two isomers, allowing for reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the isomers in a mixture.[4][5][6]

Q3: What factors influence the regioselectivity of the reaction?

Several factors can be adjusted to favor the formation of the desired this compound:

  • Solvent Choice : The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[2]

  • Reaction pH : The acidity or basicity of the reaction medium can influence which nitrogen atom of methylhydrazine preferentially attacks a specific carbonyl group.[3][4] Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[4]

  • Steric and Electronic Effects : The inherent electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl precursor play a crucial role in directing the nucleophilic attack of the hydrazine.[3]

Q4: Besides regioisomers, what other side products or issues might I encounter?

Other potential challenges include:

  • Incomplete Cyclization : The formation of stable intermediates, such as 5-hydroxy-5-trifluoromethylpyrazolines, which may not fully dehydrate to the aromatic pyrazole.[4]

  • Low Conversion Rates : This can be attributed to impure starting materials, steric hindrance, or non-optimized reaction conditions like temperature and time.[1]

  • Formation of Colored Impurities : Yellow or red discoloration of the reaction mixture can indicate decomposition of the hydrazine starting material or oxidation of intermediates.[1]

  • Ring-Opened Products : Under strongly basic conditions, deprotonation at C3 of the pyrazole ring can potentially lead to ring-opening.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Poor regioselectivity leading to a mixture of isomers.- Optimize the solvent system; consider using fluorinated alcohols like TFE.[2]- Adjust the reaction pH by adding a catalytic amount of acid or base.[3][4]
Incomplete reaction or low conversion rate.- Ensure the purity of starting materials (1,3-dicarbonyl and methylhydrazine).[1][4]- Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or LC-MS.[1]
Formation of a stable, non-dehydrated intermediate (e.g., hydroxylpyrazoline).- Add a dehydrating agent or increase the acidity of the reaction medium to promote dehydration to the pyrazole.[4]
Difficulty in Separating Isomers Similar polarity of the regioisomers.- Screen various solvent systems for column chromatography to achieve baseline separation on TLC.[3]- Consider using preparative HPLC for challenging separations.
Presence of Unknown Impurities Decomposition of starting materials or intermediates.- Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation.- Purify starting materials before use.
Side reactions unrelated to pyrazole formation.- Characterize impurities using GC-MS or LC-MS to identify their structures and propose formation mechanisms.

Experimental Protocols

Protocol 1: General Synthesis of this compound with Improved Regioselectivity

This protocol is a general guideline based on methods known to improve regioselectivity.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (e.g., 4,4,4-trifluoro-1-(aryl/alkyl)-butane-1,3-dione) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine : At room temperature, add methylhydrazine dropwise to the stirred solution.

  • Reaction : Heat the mixture to reflux and monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature and remove the TFE under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to separate the regioisomers.[1][3]

  • Characterization : Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Use 2D NOESY NMR to definitively assign the regiochemistry.[1]

Protocol 2: Identification of Regioisomers by NMR Spectroscopy
  • Sample Preparation : Prepare separate NMR samples of the purified major and minor isomers in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D NMR : Acquire ¹H and ¹³C NMR spectra for both isomers. Note the differences in chemical shifts of the pyrazole ring protons and carbons, as well as the substituents.

  • 2D NOESY : Acquire a 2D NOESY spectrum for each isomer. For the desired this compound, a Nuclear Overhauser Effect (NOE) should be observed between the protons of the N-methyl group and the proton at the C4 position of the pyrazole ring. For the 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer, an NOE would be expected between the N-methyl protons and the proton at the C5 position. This provides unambiguous structural assignment.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Attack_on_C1 Attack on Carbonyl 1 1,3-Dicarbonyl->Attack_on_C1 Pathway A Attack_on_C2 Attack on Carbonyl 2 1,3-Dicarbonyl->Attack_on_C2 Pathway B Methylhydrazine Methylhydrazine Methylhydrazine->Attack_on_C1 Methylhydrazine->Attack_on_C2 Desired_Product This compound Attack_on_C1->Desired_Product Cyclization Side_Product 1-methyl-3-(trifluoromethyl)-1H-pyrazole Attack_on_C2->Side_Product Cyclization

Caption: Formation of regioisomers in pyrazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Analyze_Isomers Analyze Regioisomer Ratio (NMR/HPLC) Start->Analyze_Isomers Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If impure Analyze_Isomers->Optimize_Conditions Poor selectivity Improve_Separation Improve Purification Method Analyze_Isomers->Improve_Separation Good selectivity Optimize_Conditions->Analyze_Isomers End Pure Desired Product Optimize_Conditions->End After optimization Improve_Separation->End

References

Troubleshooting low yields in the N-methylation of trifluoromethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of trifluoromethylpyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: My N-methylation reaction is resulting in a low yield of the desired product. What are the most common causes?

Low yields in the N-methylation of trifluoromethylpyrazoles are frequently attributed to a lack of regioselectivity, leading to the formation of a mixture of N1 and N2 methylated isomers. The similar reactivity of the two adjacent nitrogen atoms in the pyrazole ring makes controlling the site of methylation a significant challenge.[1][2] Other contributing factors can include incomplete reaction, suboptimal reaction conditions (base, solvent, temperature), and product loss during workup and purification.[3]

Q2: How does the trifluoromethyl group affect the regioselectivity of N-methylation?

The electron-withdrawing nature of the trifluoromethyl (CF3) group influences the electron density of the pyrazole ring, making the adjacent nitrogen atoms non-equivalent.[2] This electronic effect can direct the methylation to a specific nitrogen, but the outcome is highly dependent on the reaction conditions and the other substituents on the pyrazole ring.[2]

Q3: I am getting a mixture of N1 and N2 regioisomers. How can I improve the selectivity for my desired isomer?

Improving regioselectivity is a key challenge. Several strategies can be employed:

  • Sterically Hindered Methylating Agents: Using sterically bulky methylating reagents, such as α-halomethylsilanes, can significantly enhance selectivity for the less sterically hindered nitrogen atom.[1][4][5]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For instance, the use of potassium hexamethyldisilazide (KHMDS) as a base has been shown to provide high N1 selectivity.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can also dramatically increase regioselectivity in certain reactions.

  • Functional Group Tuning: The substituents on the pyrazole ring can direct the alkylation. By modifying functional groups, you can influence the nucleophilicity of the nitrogen atoms and control the regioselectivity.[2][6]

  • Enzymatic Methylation: Biocatalytic methods using engineered methyltransferases can offer exceptional regioselectivity (up to >99%) for the N-methylation of pyrazoles and other heterocycles.[7]

Q4: What are the recommended starting conditions for a typical N-methylation of a trifluoromethylpyrazole?

While optimal conditions are substrate-dependent, a common starting point involves using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[2] However, traditional methylating agents often give poor selectivity.[1] For improved selectivity, consider the methods outlined in Q3.

Q5: The separation of my N1 and N2 methylated isomers by column chromatography is difficult. Are there any tips for better separation?

The separation of regioisomers can indeed be challenging due to their similar polarities. If you have access to reverse-phase chromatography (C18), it can often provide better separation than normal-phase silica gel chromatography.[8] Preparative thin-layer chromatography (TLC) or screening a variety of solvent systems for normal-phase chromatography might also improve resolution.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.

Problem 1: Low overall yield with a mixture of regioisomers.

This is the most common issue. The troubleshooting workflow below can help you systematically address this problem.

Troubleshooting_Low_Yield cluster_solutions Strategies to Improve Regioselectivity start Low Yield & Mixture of Isomers check_selectivity Primary Issue: Poor Regioselectivity start->check_selectivity reagent Change Methylating Agent (e.g., α-halomethylsilanes) check_selectivity->reagent Steric Hindrance base_solvent Optimize Base/Solvent System (e.g., KHMDS, Fluorinated Alcohols) check_selectivity->base_solvent Reaction Environment enzymatic Consider Biocatalysis (Engineered Methyltransferases) check_selectivity->enzymatic High Selectivity functional_group Modify Pyrazole Substituents check_selectivity->functional_group Electronic Effects monitor Monitor Reaction by LC-MS or GC-MS reagent->monitor base_solvent->monitor enzymatic->monitor functional_group->monitor check_purification Optimize Purification (e.g., Reverse Phase HPLC) monitor->check_purification If selectivity improves success Successful Optimization check_purification->success Improved Isolated Yield

A logical workflow for troubleshooting low yields due to poor regioselectivity.
Problem 2: Reaction is not proceeding to completion.

If you observe a significant amount of unreacted starting material, consider the following:

  • Insufficient Reagents: Ensure you are using a sufficient molar excess of the methylating agent and the base.

  • Reaction Temperature: The reaction may require heating. Gradually increase the temperature and monitor the progress by TLC or LC-MS.

  • Reaction Time: Extend the reaction time. Some N-methylation reactions can be slow.

  • Base Strength: The base may not be strong enough to deprotonate the pyrazole effectively. Consider using a stronger base like NaH or KHMDS.[1][2]

Problem 3: Formation of unexpected side products.

Besides regioisomers, other side reactions can occur.

  • Over-methylation: If using highly reactive methylating agents like methyl iodide or dimethyl sulfate, methylation of other functional groups on your molecule can occur. Using a milder methylating agent or a protecting group strategy may be necessary.

  • Degradation: The starting material or product might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder base.

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on the yield and regioselectivity of pyrazole N-methylation.

Table 1: Effect of Methylating Agent on N1/N2 Selectivity

Methylating AgentBaseSolventN1:N2 RatioReference
Dimethyl Sulfate--3:1[1]
(Chloromethyl)trimethylsilaneKHMDSTHF/DMSO93:7[1]
(Chloromethyl)triisopropylsilaneKHMDSTHF/DMSO>99:1[1]

Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole

SolventN1:N2 RatioReference
Ethanol88:12
2,2,2-Trifluoroethanol (TFE)95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3

Experimental Protocols

General Protocol for N1-Selective Methylation using α-Halomethylsilanes

This protocol is adapted from a method demonstrating high N1-selectivity.[1]

Experimental_Workflow cluster_reagents Reaction Setup cluster_reaction Reaction and Quench cluster_workup Workup and Purification pyrazole 1. Dissolve trifluoromethylpyrazole in anhydrous THF/DMSO. cool 2. Cool the solution to 0 °C. pyrazole->cool add_base 3. Add KHMDS dropwise. cool->add_base stir1 4. Stir for 15 minutes at 0 °C. add_base->stir1 add_silane 5. Add α-halomethylsilane. stir1->add_silane warm 6. Allow to warm to room temperature. add_silane->warm monitor 7. Monitor reaction by LC-MS (typically complete in 2h). warm->monitor quench 8. Add water and a fluoride source (e.g., TBAF). monitor->quench heat 9. Heat to 60 °C for protodesilylation. quench->heat extract 10. Extract with an organic solvent. heat->extract wash 11. Wash the organic layer. extract->wash dry 12. Dry over Na2SO4 and concentrate. wash->dry purify 13. Purify by column chromatography. dry->purify

Experimental workflow for N1-selective methylation.

Detailed Steps:

  • To a solution of the trifluoromethylpyrazole (1.0 equiv) in a mixture of anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), cool the reaction mixture to 0 °C under an inert atmosphere.

  • Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.2-1.5 equiv) to the cooled mixture.

  • Stir the reaction at 0 °C for 15 minutes.

  • Add the sterically hindered α-halomethylsilane (e.g., (chloromethyl)triisopropylsilane) (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-22 hours, monitoring for the consumption of the starting material by LC-MS or TLC.[1]

  • Upon completion, add water and a fluoride source such as tetrabutylammonium fluoride (TBAF) (2.0 equiv).[1]

  • Heat the mixture to 60 °C for 1.5-4 hours to facilitate the protodesilylation.[1]

  • After cooling to room temperature, perform a standard aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-methylated trifluoromethylpyrazole.

References

Technical Support Center: Overcoming Regioselectivity in Substituted Trifluoromethylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted trifluoromethylpyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted trifluoromethylpyrazoles, and what are the common regioselectivity challenges?

A1: The most common synthetic routes include the cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine, and [3+2] cycloaddition reactions.[1][2][3] A significant challenge, particularly in cyclocondensation reactions with unsymmetrical dicarbonyls, is the formation of a mixture of regioisomers, typically the 3-trifluoromethyl and 5-trifluoromethylpyrazoles.[3][4] The similar reactivity of the two nitrogen atoms in the hydrazine and the two carbonyl groups in the dicarbonyl compound often leads to poor regioselectivity.[5][6]

Q2: My cyclocondensation reaction is producing a nearly 1:1 mixture of 3-CF₃ and 5-CF₃ pyrazole regioisomers. How can I improve the selectivity?

A2: Achieving high regioselectivity in the cyclocondensation of trifluoromethyl-β-diketones with hydrazines is a common problem.[3] Several factors can be adjusted to favor the formation of a single regioisomer. The choice of solvent is critical; switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of the 5-aryl-3-trifluoromethylpyrazole isomer.[4] Additionally, the nature of the hydrazine reactant (e.g., using the hydrochloride salt of an arylhydrazine) can significantly influence the regiochemical outcome.[7]

Q3: I need to synthesize a specific N-substituted trifluoromethylpyrazole, but the N-alkylation of my pyrazole precursor is not regioselective. What can I do?

A3: The N-alkylation of unsymmetrical NH-pyrazoles often results in a mixture of regioisomers due to the similar properties of the two nitrogen atoms in the pyrazole ring.[1][5] The regioselectivity of this reaction can be controlled by several factors, including the choice of base and the presence of directing functional groups on the pyrazole ring.[1] For instance, converting a carbonyl group on the pyrazole to a hydrazone can guide the alkylation to a specific nitrogen atom, leading to the formation of a single regioisomer.[1][8]

Q4: Are there synthetic methods that inherently provide high regioselectivity for trifluoromethylpyrazoles?

A4: Yes, [3+2] cycloaddition reactions are often highly regioselective. For example, the reaction of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes provides a direct route to 3-di/trifluoroalkyl-5-fluoropyrazoles with excellent regioselectivity.[2] Another example is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones, which affords 4-trifluoromethyl pyrazoles in high yields and with excellent regioselectivity.[9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Cyclocondensation Reactions

Problem: Your reaction of a trifluoromethyl-1,3-dicarbonyl compound with a substituted hydrazine yields a mixture of regioisomers.

Troubleshooting Workflow:

cluster_solvent Solvent Modification cluster_hydrazine Hydrazine Modification start Poor Regioselectivity in Cyclocondensation solvent Modify Solvent System start->solvent Primary Approach hydrazine Alter Hydrazine Reactant solvent->hydrazine If selectivity is still low tfe_hfip Use Fluorinated Alcohols (TFE or HFIP) solvent->tfe_hfip Recommended ethanol Conventional Solvent (Ethanol) solvent->ethanol Baseline conditions Adjust Reaction Conditions hydrazine->conditions Further optimization separation Separation of Isomers conditions->separation If mixture persists salt Use Hydrazine Hydrochloride Salt freebase Use Free Base Hydrazine salt->freebase Compare results

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions:

  • Solvent Modification: The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity.[4]

    • Recommendation: Replace standard solvents like ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This can shift the isomeric ratio significantly in favor of the 3-trifluoromethyl derivative.[4]

  • Hydrazine Reactant: The form of the hydrazine used can influence the reaction pathway.

    • Recommendation: For arylhydrazines, using the hydrochloride salt can favor the formation of the 1,3-regioisomer, while the free base may lead to the 1,5-regioisomer.[7]

  • Reaction Conditions: The pH of the reaction medium can alter the regiochemical outcome.

    • Recommendation: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring a different regioisomer.[10][11]

Issue 2: Undesired Regioisomer is the Major Product in N-Alkylation

Problem: The N-alkylation of your substituted trifluoromethyl-NH-pyrazole yields the undesired regioisomer as the major product.

Logical Relationship Diagram:

start Undesired N-Alkylation Product directing_group Introduce a Directing Group start->directing_group base Optimize the Base start->base product Desired Regioisomer directing_group->product base->product

Caption: Strategies to control N-alkylation regioselectivity.

Solutions:

  • Functional Group Tuning: The introduction of a coordinating group can direct the alkylation.

    • Recommendation: Modify a substituent on the pyrazole ring, for example, by converting an acetyl group to a hydrazone.[1] The hydrazone moiety can coordinate with the cation of the base, sterically hindering one of the pyrazole nitrogen atoms and directing the alkylation to the other.[1][6]

  • Base Selection: The nature of the base used can influence the regioselectivity.

    • Recommendation: Experiment with different bases (e.g., NaH vs. K₂CO₃). The counterion of the base can play a role in the coordination and steric hindrance that directs the alkylation.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of a Trifluoromethyl-1,3-dione with Methylhydrazine

EntrySolventRatio (3-CF₃ : 5-CF₃)Yield (%)Reference
1Ethanol~1:195[4]
2TFE85:1598[4]
3HFIP97:399[4]

Note: Ratios and yields are representative and can vary based on the specific substrates.

Table 2: Regioselectivity in the Synthesis of Trifluoromethylpyrazoles via [3+2] Cycloaddition

Reaction TypeReagentsProduct RegioisomerRegioselectivityReference
Nitrile Imine CycloadditionDi/trifluoromethylated hydrazonoyl chlorides and fluorinated nitroalkenes3-Di/trifluoroalkyl-5-fluoropyrazolesExcellent[2]
Copper-Catalyzed Sydnone CycloadditionN-arylsydnones and 2-bromo-3,3,3-trifluoropropene4-TrifluoromethylpyrazolesExcellent[9]
Nitrile Imine CycloadditionNitrile imines and 2-bromo-3,3,3-trifluoropropene5-TrifluoromethylpyrazolesHigh[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-5-aryl-pyrazoles using Fluorinated Alcohols[4]
  • Reaction Setup: To a solution of the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add methylhydrazine (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in less than 1 hour.

  • Work-up and Purification:

    • Remove the HFIP under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major 3-trifluoromethyl-5-aryl-pyrazole regioisomer.

Protocol 2: Synthesis of 4-Trifluoromethylpyrazoles via Copper-Catalyzed Cycloaddition[10]
  • Reaction Setup: In a reaction tube, combine N-arylsydnone (0.2 mmol), Cu(OTf)₂ (10 mol%), and 1,10-phenanthroline (10 mol%).

  • Reagent Addition: Add CH₃CN (2 mL), 2-bromo-3,3,3-trifluoropropene (0.6 mmol), and DBU (0.4 mmol) under a nitrogen atmosphere.

  • Reaction Execution: Stir the mixture at 35 °C for 4 hours.

  • Work-up and Purification:

    • After completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 4-trifluoromethylpyrazole.

Protocol 3: Regioselective N-Alkylation of a Hydrazone-Substituted Trifluoromethylpyrazole[1]
  • Reaction Setup: To a solution of the pyrazolylhydrazone (1.0 mmol) in acetonitrile, add sodium hydride (1.2 mmol).

  • Reagent Addition: Stir the mixture for 10 minutes at room temperature, then add ethyl iodoacetate (1.1 mmol).

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure N-alkylated 5-trifluoromethylpyrazole.

References

Technical Support Center: Purity Analysis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity analysis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on HPLC and GC methodologies, and to offer solutions for common challenges encountered during analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC Troubleshooting Guide

Question: I am observing peak tailing in my chromatogram. What are the potential causes and solutions?

Answer: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds.

    • Solution: Lower the pH of the mobile phase to protonate the analyte, use a highly deactivated "base-deactivated" column, or add a competing base like triethylamine to the mobile phase.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[2]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]

  • Inadequate Buffering: If the mobile phase pH is close to the pKa of the analyte, small changes can affect peak shape.

    • Solution: Ensure the mobile phase is adequately buffered, ideally within ±1 pH unit of the analyte's pKa.

Question: My retention times are shifting between injections. What should I investigate?

Answer: Retention time instability can compromise the reliability of your results. The most common causes are related to the mobile phase, temperature, or the HPLC system itself.

  • Mobile Phase Composition: Inconsistent preparation or degradation of the mobile phase is a primary cause.[3][4]

    • Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed. For gradient elution, check the pump's proportioning valves.[5][6]

  • Temperature Fluctuations: Changes in column temperature will affect retention times.[3][6]

    • Solution: Use a column oven to maintain a stable temperature.[5][6]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to drift.

    • Solution: Increase the column equilibration time to ensure the column is ready for the next injection.[6]

  • System Leaks: A leak in the system will cause pressure drops and affect flow rate, leading to retention time shifts.

    • Solution: Check for loose fittings and signs of leaks throughout the system.[1]

Question: I am seeing a noisy or drifting baseline. How can I resolve this?

Answer: A stable baseline is crucial for accurate quantification. Noise and drift can originate from several sources.

  • Mobile Phase Issues: Dissolved gas, contamination, or inconsistent mixing can all contribute to baseline problems.[5][7]

    • Solution: Degas the mobile phase thoroughly. Use high-purity solvents and prepare fresh mobile phase.[5][7]

  • Detector Problems: A dirty flow cell or a failing lamp can cause noise and drift.[3]

    • Solution: Clean the detector flow cell. If the problem persists, the lamp may need replacement.[3]

  • Temperature Effects: Fluctuations in ambient or column temperature can cause the baseline to drift.

    • Solution: Ensure a stable temperature environment for the column and detector.[3][5]

HPLC Experimental Protocol

This protocol is a starting point and may require optimization for your specific instrumentation and purity requirements.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 254 nm
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Acetonitrile/Water (1:1)

Gas Chromatography (GC) Analysis

GC Troubleshooting Guide

Question: I am observing ghost peaks in my chromatogram. What is the likely source?

Answer: Ghost peaks are extraneous peaks that can originate from several sources of contamination.

  • Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Implement a thorough needle wash with a strong solvent between injections. Clean the injection port and liner.[8][9]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.[10]

    • Solution: Use high-purity gas and install or replace gas purifiers.[10]

  • Septum Bleed: Over time, the injector septum can degrade and release siloxanes, which appear as peaks in the chromatogram.

    • Solution: Regularly replace the septum with a high-quality, low-bleed version.[11]

Question: My peaks are fronting. What could be the cause?

Answer: Peak fronting is less common than tailing but can indicate specific problems.

  • Column Overload: Injecting a large volume of a highly concentrated sample can saturate the column.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.

    • Solution: Reinstall the column according to the manufacturer's instructions.[2]

  • Condensation Effects: If the initial oven temperature is too low, the sample may condense at the head of the column.

    • Solution: Increase the initial oven temperature.

Question: I'm experiencing poor resolution between my analyte and an impurity. How can I improve it?

Answer: Poor resolution can often be addressed by optimizing the GC method parameters.

  • Inadequate Temperature Program: A fast temperature ramp may not provide sufficient separation.

    • Solution: Decrease the temperature ramp rate or add an isothermal hold at a temperature where the peaks of interest are eluting.[8]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate (or pressure) for the specific column dimensions.[9]

  • Column Choice: The stationary phase may not be optimal for separating the specific compounds.

    • Solution: Consider a column with a different stationary phase that offers different selectivity.[8]

GC Experimental Protocol

This protocol is a general guideline and may need to be adapted for your specific equipment and analytical goals.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Sample Preparation Dissolve 1 mg of this compound in 1 mL of Methylene Chloride

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: The purity of commercially available reagents can vary. It is always recommended to verify the purity upon receipt and before use in a critical application. Purity is often determined by techniques like NMR, HPLC, or GC, and a certificate of analysis should provide this information.

Q2: How can I confirm the identity of the main peak as this compound?

A2: The most definitive way to confirm the identity of a peak is to use a mass spectrometric detector (MS) coupled with either HPLC (LC-MS) or GC (GC-MS). The resulting mass spectrum can be compared to a known standard or a spectral library.

Q3: Are there any special handling precautions for this compound?

A3: As with any chemical, it is important to consult the Safety Data Sheet (SDS) for specific handling and safety information. Generally, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn.

Q4: Can I use the same column for both polar and non-polar analytes?

A4: While some columns are designed for a broad range of analytes, it is generally best to use a column with a stationary phase that is well-suited for the polarity of your analyte of interest. Using a dedicated column can prevent contamination and improve chromatographic performance.

Q5: How often should I perform system suitability tests?

A5: System suitability tests should be performed before starting any sequence of analyses to ensure that the chromatographic system is performing adequately. The frequency may depend on the specific application and regulatory requirements, but it is good practice to run a system suitability standard at the beginning and end of each batch of samples.

Visual Troubleshooting Workflows

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift baseline_noise Baseline Noise/Drift start->baseline_noise check_ph Check Mobile Phase pH peak_tailing->check_ph check_mobile_phase Prepare Fresh Mobile Phase rt_shift->check_mobile_phase degas_mp Degas Mobile Phase baseline_noise->degas_mp check_overload Reduce Sample Concentration check_ph->check_overload flush_column Flush Column check_overload->flush_column replace_column Replace Column flush_column->replace_column resolved Problem Resolved replace_column->resolved check_temp Verify Column Temperature check_mobile_phase->check_temp check_equilibration Increase Equilibration Time check_temp->check_equilibration check_leaks Check for Leaks check_equilibration->check_leaks check_leaks->resolved clean_detector Clean Detector Flow Cell degas_mp->clean_detector check_lamp Check Detector Lamp clean_detector->check_lamp check_lamp->resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

GC_Troubleshooting start Problem Observed ghost_peaks Ghost Peaks start->ghost_peaks peak_fronting Peak Fronting start->peak_fronting poor_resolution Poor Resolution start->poor_resolution check_carryover Improve Needle Wash ghost_peaks->check_carryover check_overload Reduce Injection Volume peak_fronting->check_overload optimize_ramp Optimize Temperature Ramp poor_resolution->optimize_ramp check_gas Check Gas Purity check_carryover->check_gas replace_septum Replace Septum check_gas->replace_septum resolved Problem Resolved replace_septum->resolved check_column_install Reinstall Column check_overload->check_column_install check_oven_temp Increase Initial Temperature check_column_install->check_oven_temp check_oven_temp->resolved optimize_flow Optimize Carrier Gas Flow optimize_ramp->optimize_flow change_column Consider Different Column optimize_flow->change_column change_column->resolved

Caption: A systematic approach to troubleshooting common GC problems.

References

Stability issues of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in solution and during storage. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Based on information for structurally similar compounds, storage at 0-8°C is recommended.[3] Protect the compound from moisture and light.

Q2: How should I prepare solutions of this compound for my experiments?

A2: It is recommended to prepare solutions fresh for each experiment. If a stock solution is required, it should be stored at a low temperature (e.g., -20°C or -80°C) in a tightly capped vial, preferably under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent is critical and should be validated for compatibility.

Q3: What solvents are compatible with this compound?

Q4: Are there any known incompatibilities for this compound?

A4: Yes, based on data for related pyrazole compounds, this compound is likely incompatible with strong oxidizing agents and strong bases.[5] Contact with these substances could lead to degradation.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR).[6]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, it could be related to the instability of this compound in your experimental setup.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Compound Purity (Fresh vs. Old Sample) A->B C Prepare Fresh Solution B->C D Re-run Experiment with Fresh Solution C->D E Results Consistent? D->E F Issue Resolved: Old solution was degraded. E->F Yes G Investigate Solution Stability E->G No H Perform Time-Course Analysis (e.g., HPLC) G->H I Degradation Observed? H->I J Optimize Solution Conditions (Solvent, pH, Temp) I->J Yes K Issue likely not due to compound instability. Investigate other experimental parameters. I->K No L Store Stock Solutions at Lower Temperature and/or Under Inert Gas J->L

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the compound or solution.

If you notice a change in color or the appearance of precipitates in your solid sample or solutions, it may indicate degradation.

  • Solid Compound: Discoloration of the solid powder could indicate degradation due to improper storage (exposure to light, moisture, or reactive gases). It is recommended to acquire a new batch of the compound.

  • Solutions: Cloudiness, precipitation, or color change in a solution can be signs of degradation or poor solubility. Try preparing a more dilute solution or using a different solvent. If the issue persists with a freshly prepared solution, consider that the solvent may be reacting with the compound.

Data Presentation

As quantitative stability data for this compound is not publicly available, the following tables provide general guidance based on information for structurally related compounds.

Table 1: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 0-8°C (Solid)[3]To minimize thermal degradation.
-20°C to -80°C (Solution)To slow down potential degradation in solution.
Atmosphere Tightly sealed container, preferably under inert gas (Argon or Nitrogen)To protect from moisture and reactive atmospheric components.
Light Store in an amber vial or in the darkTo prevent photodegradation.
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE).[1]To ensure laboratory safety.

Table 2: Potential Chemical Incompatibilities

Incompatible Substance ClassPotential OutcomeReference
Strong Oxidizing Agents Degradation of the pyrazole ring.[2][5]
Strong Acids Potential for reaction or catalysis of degradation.[1]
Strong Bases Potential for deprotonation and subsequent reactions.[5]
Acid Chlorides & Anhydrides Potential for acylation reactions.[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method to determine the stability of the compound in a chosen solvent over time using HPLC.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., DMSO, Acetonitrile, buffered aqueous solution)
  • HPLC system with a suitable column (e.g., C18) and UV detector
  • Class A volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in the solvent of interest to a final concentration of approximately 1 mg/mL.
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.
  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
  • Data Analysis:
  • Calculate the percentage of the initial peak area remaining at each time point.
  • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
  • Plot the percentage of the remaining compound against time to determine the degradation rate.

Mandatory Visualizations

Hypothetical Degradation Pathway

While the specific degradation pathways of this compound are not documented, a hypothetical pathway could involve hydrolysis of the trifluoromethyl group under certain conditions.

A This compound B [Intermediate] A->B Hydrolysis (H₂O) C 1-Methyl-1H-pyrazole-5-carboxylic acid B->C Further Hydrolysis

Caption: Hypothetical hydrolysis pathway.

References

Technical Support Center: Resolving Regioisomeric Mixtures of Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with regioisomeric mixtures of functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, separation, and analysis of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole regioisomers.

Issue: Poor separation of regioisomers by column chromatography.

  • Question: I am having difficulty separating the 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole isomers using silica gel column chromatography. What can I do to improve the separation?

  • Answer: The separation of these regioisomers can be challenging due to their similar polarities.[1] Here are several troubleshooting steps:

    • Solvent System Optimization: A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides the best possible separation (difference in Rf values).[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol.[1]

    • Column Packing and Elution: Ensure the silica gel is packed uniformly to avoid channeling. A slow and consistent elution rate can significantly improve resolution.[1]

    • Alternative Chromatographic Techniques: Consider using centrifugal chromatographic separation, which has been shown to be effective for purifying pyrazoline derivatives.[2] For enantiomeric separation of chiral pyrazoles, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful technique.[3]

Issue: Ambiguous regioisomer assignment from spectroscopic data.

  • Question: My 1H and 13C NMR spectra are not sufficient to definitively assign the 3-CF3 and 5-CF3 regioisomers. What other analytical techniques can I use?

  • Answer: Unambiguous assignment of these regioisomers often requires a combination of spectroscopic techniques.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): 2D NOESY experiments are a powerful tool to confirm the assignment of each regioisomer by observing through-space correlations between protons.[4]

    • 19F NMR Spectroscopy: The chemical shift of the CF3 group can be indicative of its position on the pyrazole ring.[5]

    • X-ray Crystallography: If you can obtain suitable crystals, single-crystal X-ray diffraction provides definitive structural confirmation.[6][7][8]

Issue: Low yield of the desired regioisomer in the initial synthesis.

  • Question: The synthesis of my 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles results in a nearly 1:1 mixture of regioisomers, and the overall yield is low. How can I improve this?

  • Answer: While the synthesis often produces a mixture, optimizing the reaction conditions can improve the yield and, in some cases, the regioselectivity.

    • Reaction Conditions: A practical, high-yielding method involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.[9][10]

    • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[11]

    • Regioselective Synthesis Strategies: To avoid the formation of mixtures altogether, consider regioselective synthetic methods.[1] One approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, where the regioselectivity is controlled by the substituents on both reactants.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating the regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound?

A1: The most common and scalable method for separating this specific regioisomeric mixture is fractional distillation.[12] The separation is based on the analysis of the boiling point versus pressure diagram for the mixture.[9][10] For smaller scale laboratory separations, silica gel column chromatography is also frequently employed.[4]

Q2: How can I functionalize the pyrazole ring after separating the regioisomers?

A2: Once the regioisomers are separated, they can be further functionalized at specific positions using various synthetic strategies.

  • Lithiation: Direct lithiation followed by trapping with an electrophile can introduce functional groups. Flow lithiation has been used for the functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.[9][12]

  • Bromine-Lithium Exchange: This method can be used to introduce functional groups at the 4th position of this compound.[9][13]

  • Direct Ortho-Metalation (DoM): DoM reactions can be employed for the introduction of functional groups at the 5th position of this compound.[9][13]

  • Bromination: Mild bromination using N-bromosuccinimide (NBS) can be performed on both regioisomers.[9][13]

Q3: Are there any established protocols for the synthesis and separation of these compounds?

A3: Yes, a practical and high-yielding one-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one has been developed, with a subsequent separation of the regioisomers by distillation.[9][10][13] Detailed experimental protocols for both the synthesis and separation are available in the literature.

Experimental Protocols

Protocol 1: Synthesis of the Regioisomeric Mixture

A one-step procedure for the synthesis of the regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound is performed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride.[12]

Protocol 2: Separation of Regioisomers by Distillation

The separation of the regioisomeric mixture is achieved through distillation. The procedure is based on the analysis of the boiling point versus pressure diagram of the mixture.[9][10]

Protocol 3: Separation of Regioisomers by Column Chromatography

For laboratory-scale separations, silica gel column chromatography is a viable method.

  • TLC Analysis: First, determine an optimal solvent system by running TLC plates. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Loading and Elution: Load the concentrated regioisomeric mixture onto the column and elute with the optimized solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the separated isomers.

Quantitative Data

Table 1: Regioisomeric Ratio in Pyrazole Synthesis

Starting MaterialsSolventRegioisomeric Ratio (3-CF3 : 5-CF3)Reference
Fluorinated 1,3-diketone and methylhydrazineEthanolMixture of regioisomers[11]
Fluorinated 1,3-diketone and methylhydrazineTFE/HFIPImproved regioselectivity toward one isomer[11]
1,3,5-substituted pyrazole derived ligand synthesis-43 : 57[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_products Products cluster_analysis Analysis & Functionalization start Starting Materials (4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methylhydrazine) reaction One-step Reaction start->reaction mixture Regioisomeric Mixture (1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles) reaction->mixture distillation Fractional Distillation mixture->distillation chromatography Column Chromatography mixture->chromatography isomer3 1-methyl-3-(trifluoromethyl)-1H-pyrazole distillation->isomer3 isomer5 This compound distillation->isomer5 chromatography->isomer3 chromatography->isomer5 analysis Spectroscopic Analysis (NMR, etc.) isomer3->analysis isomer5->analysis functionalization Further Functionalization analysis->functionalization

Caption: Workflow for the synthesis, separation, and analysis of pyrazole regioisomers.

troubleshooting_logic cluster_separation_issues Separation Issues cluster_analysis_issues Analysis Issues cluster_synthesis_issues Synthesis Issues start Problem Encountered poor_sep Poor Separation start->poor_sep Separation ambiguous_nmr Ambiguous NMR Spectra start->ambiguous_nmr Analysis low_yield Low Yield / Poor Regioselectivity start->low_yield Synthesis optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent column_packing Improve Column Packing & Elution poor_sep->column_packing alt_chrom Consider Alternative Chromatography poor_sep->alt_chrom run_noesy Run 2D NOESY ambiguous_nmr->run_noesy run_19f_nmr Acquire 19F NMR ambiguous_nmr->run_19f_nmr xray Perform X-ray Crystallography ambiguous_nmr->xray optimize_cond Optimize Reaction Conditions low_yield->optimize_cond change_solvent Use Fluorinated Alcohols low_yield->change_solvent regioselective_synth Employ Regioselective Synthesis low_yield->regioselective_synth

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Scalable Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Our aim is to address common challenges encountered during scale-up and provide practical solutions to improve yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

Q1: My synthesis is producing a mixture of two isomers. How can I identify the desired this compound and the common regioisomeric impurity, 1-methyl-3-(trifluoromethyl)-1H-pyrazole?

A1: The formation of a regioisomeric mixture is a common challenge in this synthesis.[1][2] The two isomers can be distinguished and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS Analysis: Due to their different physical properties, the two isomers will have distinct retention times on a GC column. A 5% phenyl-methylpolysixane column or equivalent is often effective for separation. Mass spectrometry will show identical mass-to-charge ratios for both isomers, but their fragmentation patterns can be used for further confirmation.[3][4]

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for unambiguous identification. The chemical shifts of the pyrazole ring protons and carbons, as well as the fluorine atoms of the trifluoromethyl group, will differ significantly between the two isomers.[5][6]

Q2: I am consistently obtaining a low yield of the desired this compound. What are the critical parameters to optimize for improving the regioselectivity of the reaction?

A2: Achieving high regioselectivity is crucial for a scalable synthesis. Several factors influence the isomeric ratio:

  • Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the ratio of the two isomers. Careful control of the reaction temperature is critical.[7]

  • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can alter the nucleophilicity of the nitrogen atoms in methylhydrazine, thereby influencing the cyclization pathway.[8]

  • Solvent Choice: The polarity of the solvent can affect the stability of reaction intermediates and transition states, thus influencing the final product ratio. Experimenting with different solvents may be necessary to optimize for the desired isomer.

  • Rate of Addition: The rate at which methylhydrazine is added to the reaction mixture can also play a role in controlling the formation of isomers. A slower, more controlled addition is often beneficial.[9]

Q3: What are the most effective methods for separating the this compound from its 3-trifluoromethyl regioisomer on a large scale?

A3: For scalable purification, fractional distillation is the most practical and efficient method.[1][2] The two isomers have different boiling points, which allows for their separation. For laboratory scale or for achieving very high purity, silica gel column chromatography can be employed.[10][11]

  • Fractional Distillation: This technique relies on the difference in boiling points between the two isomers. The efficiency of the separation is dependent on the distillation column's theoretical plates and the reflux ratio. A careful analysis of the boiling point versus pressure diagram for the mixture is recommended to determine optimal distillation conditions.[1][2]

  • Silica Gel Column Chromatography: While effective, this method is often less practical for large-scale production due to the cost of silica gel and solvents, as well as the time required. However, it is a valuable tool for obtaining highly pure material for analytical or biological testing purposes.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution Analytical Confirmation
Low overall yield of pyrazole products Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the purity of starting materials, as impurities can inhibit the reaction.[8]Monitor reaction progress by TLC or GC-MS to confirm the consumption of starting materials.
Decomposition of reactants or products.- Lower the reaction temperature if side reactions are observed at higher temperatures.- Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.Analyze crude reaction mixture by GC-MS or LC-MS to identify potential degradation products.
High proportion of the undesired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer Suboptimal reaction conditions.- Adjust the reaction temperature.[7]- Modify the pH of the reaction mixture.[8]- Screen different solvents to find the optimal medium for the desired regioselectivity.Use GC-MS or 1H NMR to determine the isomeric ratio in the crude product.
Difficulty in separating the two isomers by distillation Insufficient difference in boiling points under the chosen conditions.- Use a distillation column with a higher number of theoretical plates.- Optimize the reflux ratio.- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.[1][2]Analyze fractions by GC-MS to assess the purity and determine the efficiency of the separation.
Presence of unknown impurities in the final product Side reactions during synthesis or workup.- Identify the impurities using techniques like GC-MS and NMR.- Adjust reaction conditions to minimize side product formation.- Modify the purification protocol (e.g., recrystallization from a different solvent, alternative chromatography conditions).Compare the spectra of the purified product with a reference standard.
Safety concerns during the reaction Use of hazardous reagents like methylhydrazine.- Handle methylhydrazine in a well-ventilated fume hood.[14][15][16][17]- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][16][17]- Be aware of the flammability and toxicity of the reagents and take necessary precautions.[7][14][15][16][17]N/A

Experimental Protocols

Synthesis of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazole Mixture

This protocol is a general guideline based on literature procedures and should be adapted and optimized for specific laboratory conditions and scales.[1][2]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reactant Charging: Charge the flask with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and a suitable solvent.

  • Methylhydrazine Addition: Slowly add a solution of methylhydrazine to the stirred solution in the flask via the dropping funnel. Control the addition rate to maintain the desired reaction temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at the optimized temperature for a specified period. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will depend on the solvent and other reaction conditions but typically involves quenching the reaction, extraction, and washing.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and this compound.

Purification by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum adapter if performing vacuum distillation.

  • Distillation: Heat the crude isomeric mixture in the distillation flask. Carefully control the heating rate to establish a stable temperature gradient in the column.

  • Fraction Collection: Collect the fractions at their respective boiling points. The lower-boiling isomer will distill first.

  • Analysis: Analyze each fraction by GC-MS or NMR to determine its purity and isomeric composition.

Visualizations

Troubleshooting_Workflow start Start Synthesis reaction_check Reaction Complete? start->reaction_check low_yield Low Yield reaction_check->low_yield No isomer_ratio_check Check Isomer Ratio reaction_check->isomer_ratio_check Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Purity of Reagents) low_yield->optimize_reaction undesired_isomer High Undesired Isomer isomer_ratio_check->undesired_isomer Unfavorable separation Separation of Isomers isomer_ratio_check->separation Favorable optimize_regioselectivity Optimize Regioselectivity (Temp, pH, Solvent) undesired_isomer->optimize_regioselectivity separation_issue Separation Inefficient separation->separation_issue No pure_product Pure Product Obtained separation->pure_product Yes optimize_distillation Optimize Distillation (Column, Pressure, Reflux) separation_issue->optimize_distillation optimize_reaction->start optimize_regioselectivity->start optimize_distillation->separation

Caption: A logical workflow for troubleshooting the synthesis and purification of this compound.

Regioselectivity_Factors regioselectivity Regioselectivity Control temp Reaction Temperature regioselectivity->temp ph Reaction pH regioselectivity->ph solvent Solvent Polarity regioselectivity->solvent addition_rate Rate of Hydrazine Addition regioselectivity->addition_rate desired_isomer Increased Yield of This compound temp->desired_isomer ph->desired_isomer solvent->desired_isomer addition_rate->desired_isomer

Caption: Key experimental factors influencing the regioselectivity of the pyrazole synthesis.

References

Identifying and minimizing impurities during the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole. This resource offers detailed experimental protocols, data-driven insights, and visual aids to help identify and minimize impurities during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis, purification, and analysis of this compound.

Q1: What is the most common impurity in the synthesis of this compound and how is it formed?

A1: The most common impurity is the regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Both isomers are formed from the cyclocondensation reaction between a precursor to 1,1,1-trifluoro-2,4-pentanedione (like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) and methylhydrazine. The formation of the two regioisomers depends on which nitrogen atom of the methylhydrazine molecule initiates the nucleophilic attack on the dicarbonyl compound.

Q2: How can I control the regioselectivity of the reaction to minimize the formation of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole impurity?

A2: Controlling the regioselectivity is crucial for minimizing the formation of the unwanted isomer. Several factors influence the isomeric ratio:

  • Solvent: The choice of solvent can have a significant impact. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase the regioselectivity in favor of the desired 5-trifluoromethyl isomer.

  • Temperature: The reaction temperature can affect the rate of the competing reaction pathways. Optimization of the temperature is necessary for each specific set of reagents and solvent.

  • pH (Catalyst): The presence of an acid or base can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine. Using the hydrochloride salt of the hydrazine versus the free base can influence the outcome. Acid catalysis, for example with sulfuric acid or trifluoroacetic acid, has been shown to improve selectivity in some cases.[1]

  • Nature of the Hydrazine: Using methylhydrazine as a free base or as a salt (e.g., methylhydrazine sulfate) can lead to different isomeric ratios.[2]

Q3: I am observing a significant amount of a "des-trifluoromethyl" pyrazole impurity. What causes this and how can I prevent it?

A3: The "des-trifluoromethyl" pyrazole impurity is a side product where the trifluoromethyl group has been cleaved from the pyrazole ring. This can occur due to the instability of trifluoromethylhydrazine or related intermediates, especially under harsh reaction conditions. To minimize its formation, it is critical to optimize the cyclization conditions, including careful selection of the acid catalyst, solvent, and temperature.[3] Using a strong acid in a solvent like dichloromethane (DCM) can help suppress the formation of this undesired side product.[3]

Q4: My reaction yield is low, even after accounting for the formation of isomers. What are other potential side reactions or issues?

A4: Low yields can be attributed to several factors beyond regioselectivity:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl precursor or the methylhydrazine can lead to various side reactions. Ensure the purity of your starting materials before beginning the synthesis.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Degradation of Product: The desired product might be degrading under the reaction or work-up conditions. Consider milder conditions if degradation is suspected.

  • Formation of Other Byproducts: Besides the main regioisomer and the des-trifluoromethyl impurity, other side reactions can occur, though they are generally less common. A thorough analysis of the crude reaction mixture by GC-MS can help identify these minor impurities.

Q5: What are the recommended methods for purifying this compound from its regioisomeric impurity?

A5: Due to the similar physicochemical properties of the regioisomers, their separation can be challenging. The following methods are commonly used:

  • Fractional Distillation: A practical method for separating the regioisomers on a larger scale is based on the analysis of their boiling point versus pressure diagram.[4]

  • Column Chromatography: Silica gel column chromatography is a standard laboratory technique for separating the isomers. A gradient elution with a solvent system like hexanes and ethyl acetate can be effective.[2]

Data Presentation

The following table summarizes the effect of different reaction conditions on the regioselectivity of the pyrazole synthesis, leading to the formation of the desired this compound and its 3-trifluoromethyl isomer.

Starting Material (Dicarbonyl Precursor)HydrazineCatalyst/SolventTemperatureSelectivity (5-CF3 : 3-CF3)Reference
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineWaterReflux6 : 1[5]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineAcetic Acid80°C96 : 4[5]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineSulfuric Acid (0.09 eq) / Water85°C98.1 : 1.9[1]
Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTrifluoroacetic Acid (0.1 eq) / Water85°C99.2 : 0.8[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of a related pyrazole derivative and should be optimized for your specific needs.[2]

Materials:

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methylhydrazine sulfate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol.

  • To this solution, add methylhydrazine sulfate and triethylamine at ambient temperature.

  • Heat the reaction mixture at 85°C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to ambient temperature and concentrate it in vacuo.

  • Dilute the residue with a saturated aqueous NaHCO3 solution and extract with ethyl acetate (2x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

Protocol 2: GC-MS Analysis for Impurity Profiling

This protocol provides a general method for the separation and identification of this compound and its impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture or purified product into a 10 mL volumetric flask.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol) and then dilute to the mark with dichloromethane.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (adjust as necessary)

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes. (This program should be optimized for your specific mixture of compounds.)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the peaks corresponding to the desired product and impurities by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

  • Quantify the relative amounts of the product and impurities by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Impurities start1 4-ethoxy-1,1,1-trifluoro- 3-buten-2-one intermediate Cyclocondensation Intermediate start1->intermediate impurity3 Other Minor Impurities start1->impurity3 From Impure Starting Material start2 Methylhydrazine start2->intermediate product 1-methyl-5-(trifluoromethyl) -1H-pyrazole intermediate->product Desired Pathway impurity1 1-methyl-3-(trifluoromethyl) -1H-pyrazole (Regioisomer) intermediate->impurity1 Competing Pathway impurity2 des-Trifluoromethyl Pyrazole product->impurity2 Degradation

Caption: Impurity formation pathways in the synthesis of this compound.

G cluster_synthesis Synthesis Protocol step1 1. Reactants Mixing (Dicarbonyl Precursor, Methylhydrazine, Solvent) step2 2. Reaction (Heating, Monitoring) step1->step2 step3 3. Work-up (Extraction, Washing, Drying) step2->step3 step4 4. Purification (Distillation or Chromatography) step3->step4 step5 5. Analysis (GC-MS, NMR) step4->step5

Caption: Experimental workflow for the synthesis and analysis of this compound.

G cluster_troubleshooting Troubleshooting Workflow issue High Impurity Levels? check_regio Analyze Regioisomer Ratio (GC-MS, NMR) issue->check_regio Yes check_other Identify Other Impurities (GC-MS) issue->check_other Yes optimize_regio Optimize for Regioselectivity: - Change Solvent (e.g., TFE) - Adjust Temperature - Add Acid Catalyst check_regio->optimize_regio optimize_purity Improve Purity: - Use Pure Starting Materials - Optimize Reaction Time - Use Milder Conditions check_other->optimize_purity re_purify Re-purify Product (Fractional Distillation or Careful Chromatography) optimize_regio->re_purify optimize_purity->re_purify

Caption: A logical workflow for troubleshooting high impurity levels during synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-methyl-5-(trifluoromethyl)-1H-pyrazole and 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Pyrazole rings, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are also a well-established privileged scaffold in drug discovery, known for a wide range of pharmacological activities. This guide provides a comparative overview of the biological activities of two constitutional isomers: 1-methyl-5-(trifluoromethyl)-1H-pyrazole and 1-methyl-3-(trifluoromethyl)-1H-pyrazole. While direct head-to-head comparative studies across a broad spectrum of biological targets are limited, this document synthesizes available data to highlight the impact of the trifluoromethyl group's position on biological activity.

Summary of Biological Activities

The position of the trifluoromethyl group on the pyrazole ring significantly influences the biological properties of the molecule. Structure-activity relationship (SAR) studies on various pyrazole derivatives suggest that the electronic and steric effects of the CF₃ group at either the 3- or 5-position can lead to differential interactions with biological targets.

Anti-Inflammatory Activity

Studies on a series of trifluoromethylpyrazole derivatives have suggested a potential advantage for the 3-substituted isomer in anti-inflammatory applications.

Compound ClassAssayResultsReference
3-TrifluoromethylpyrazolesCarrageenan-induced rat paw edemaExhibited more potent anti-inflammatory activity (62-76% inhibition) compared to 5-trifluoromethylpyrazoles.[1][1]
5-TrifluoromethylpyrazolesCarrageenan-induced rat paw edemaShowed significant but comparatively lower anti-inflammatory activity (47-76% inhibition).[1][1]
Anticancer Activity

The cytotoxicity of trifluoromethylated pyrazoles has been evaluated against various cancer cell lines. While direct comparative data for the two target isomers is scarce, studies on related analogs provide some insight. For instance, derivatives of 3-(trifluoromethyl)-1H-pyrazole have demonstrated moderate cytotoxic effects.

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(Trifluoromethyl)-5-phenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7 ± 4.9[2]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 ± 0.89[2]
3-(Trifluoromethyl)-5-methyl-1H-pyrazoleNot specifiedNot specified[2]

Note: Data for this compound in similar anticancer assays was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and 1-methyl-3-(trifluoromethyl)-1H-pyrazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2][3]

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[1]

Materials:

  • Wistar rats (150-200 g)

  • Test compounds

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of rats. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

General Kinase Inhibition Pathway for Pyrazole Derivatives

Pyrazole scaffolds are known to be effective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. The following diagram illustrates a generalized pathway of kinase inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Signaling Cascade Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Gene Expression->Cell Proliferation, Angiogenesis, Survival Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Binds G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Culture C Seed Cells in 96-well Plates A->C B Prepare Pyrazole Isomer Solutions (1-methyl-5-CF3-pyrazole & 1-methyl-3-CF3-pyrazole) D Treat Cells with Pyrazole Isomers B->D C->D E Incubate for 48-72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Values G->H I Compare Cytotoxicity of Isomers H->I

References

A Comparative Analysis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole Derivatives in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationships of a Privileged Scaffold

The 1-methyl-5-(trifluoromethyl)-1H-pyrazole core is a significant pharmacophore found in a variety of biologically active compounds, ranging from pharmaceuticals to agrochemicals. The strategic placement of the trifluoromethyl group at the 5-position and the methyl group at the 1-position of the pyrazole ring critically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making this scaffold a subject of extensive structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data, to aid researchers in the rational design of novel therapeutic and crop protection agents.

Antifungal Activity: Targeting Succinate Dehydrogenase

A prominent area of application for this compound derivatives is in the development of fungicides, particularly those that inhibit the succinate dehydrogenase (SDH) enzyme.[1] SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration.

Table 1: Antifungal Activity of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives [1]

Compound IDR (Substitution on Pyridine-4-yl)R' (Substitution on Phenyl at pyrazole-1-yl)Target FungiEC50 (μg/mL)
7a H4-ClGibberella zeae1.8
7c H4-CH3Fusarium oxysporum1.5
7c H4-CH3Cytospora mandshurica3.6
7f H4-CF3Phytophthora infestans6.8

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity [1]

Compound IDIC50 (μg/mL)
4c 12.5
5f 135.3
7f 6.9
Penthiopyrad (Standard)223.9

The SAR studies reveal that the nature of the substituent on the phenyl ring at the 1-position of the pyrazole is crucial for antifungal activity. Molecular docking studies suggest that these pyrazole carboxamide derivatives can effectively bind within the active site of the SDH enzyme, with the carboxamide moiety forming hydrogen bonds and the phenyl ring engaging in π–π interactions.[1]

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is also integral to the design of kinase inhibitors for cancer therapy. While specific data for this compound derivatives as anticancer agents is part of broader pyrazole studies, the general SAR principles can be extrapolated. For instance, pyrazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK-1) and epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3][4]

A study on pyrazole derivatives as JNK-1 inhibitors highlighted the importance of an amide group for potent activity.[2] Although the core was not consistently a this compound, this points to a general design strategy. Similarly, reviews on pyrazole-based EGFR tyrosine kinase inhibitors emphasize the role of the pyrazole as a key structural motif for binding to the ATP-binding site of the kinase.[3][4]

Table 3: Cytotoxic Activity of 5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives Against A549 Lung Cancer Cells [5]

Compound IDR (Substitution on Amide Nitrogen)IC50 (μM)
T1 4-Fluorophenyl24.9
T4 4-Chlorophenyl21.9
T6 4-Bromophenyl14.0
T7 4-Iodophenyl10.2

These findings suggest that the this compound scaffold can be further explored for developing novel kinase inhibitors, with a focus on substitutions at the 4-position, such as a carboxamide group, to enhance interactions with the target protein.

Experimental Protocols

General Synthesis of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives [6]

The synthetic pathway to these derivatives typically involves a multi-step process. An intermediate, often a pyrazole carboxylic acid, is synthesized first. This is achieved through the cyclization of a suitable precursor with different hydrazines. The resulting pyrazole carboxylic acid is then activated, for example, by conversion to its acyl chloride using thionyl chloride (SOCl₂). Finally, this activated intermediate is reacted with a desired amine to yield the target carboxamide derivative.[6]

In Vitro Antifungal Bioassay [1]

The antifungal activity of the synthesized compounds is commonly evaluated using the mycelium growth rate method. The compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and added to a potato dextrose agar (PDA) medium at various concentrations. Mycelial discs of the test fungi are then placed on the agar plates and incubated. The diameter of the fungal colonies is measured after a specific incubation period, and the percentage of inhibition is calculated relative to a control group. The EC50 value, the concentration at which 50% of fungal growth is inhibited, is then determined.[1]

Succinate Dehydrogenase (SDH) Inhibition Assay [1]

The inhibitory activity against the SDH enzyme is determined spectrophotometrically. The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the enzyme. The reaction mixture contains the enzyme extract, succinate as the substrate, and the test compound at various concentrations. The decrease in absorbance at a specific wavelength (e.g., 600 nm) is monitored to determine the reaction rate. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.[1]

In Vitro Anticancer Activity Assay (MTT Assay) [5]

The cytotoxicity of the compounds against cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The formazan crystals are dissolved in a solvent, and the absorbance is measured at a specific wavelength. The cell viability is calculated, and the IC50 value, the concentration that inhibits 50% of cell growth, is determined.[5]

Visualizing Experimental and Logical Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Diketone, Hydrazine) intermediate Pyrazole Carboxylic Acid Intermediate start->intermediate Cyclization activation Acyl Chloride Formation (SOCl2) intermediate->activation final_product Target Carboxamide Derivative activation->final_product Amidation antifungal Antifungal Assay (Mycelium Growth) final_product->antifungal anticancer Anticancer Assay (MTT) final_product->anticancer enzyme Enzyme Inhibition Assay (SDH) final_product->enzyme

Caption: A generalized workflow for the synthesis and biological evaluation of this compound carboxamide derivatives.

sar_logic core This compound Core substituents Substituents at Positions 1 and 4 core->substituents Modification properties Physicochemical Properties (Lipophilicity, Electronics) substituents->properties Influences activity Biological Activity (Antifungal, Anticancer) properties->activity Determines activity->substituents Feedback for Optimization

Caption: The logical relationship in SAR studies, illustrating how modifications to the core structure influence biological activity.

signaling_pathway fungicide Pyrazole Carboxamide (SDH Inhibitor) sdh Succinate Dehydrogenase (Complex II) fungicide->sdh Inhibits etc Mitochondrial Electron Transport Chain sdh->etc Part of atp ATP Production etc->atp Drives cell_death Fungal Cell Death atp->cell_death Reduced levels lead to

Caption: The mechanism of action for pyrazole carboxamide fungicides targeting succinate dehydrogenase.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazole Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative analysis of fluorinated versus non-fluorinated pyrazole analogs, a privileged scaffold in numerous therapeutic agents. By examining key experimental data, we aim to objectively illustrate the profound impact of fluorination on the pharmacological profile of these compounds.

The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties.[1] These changes often translate to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles.[2][3] The pyrazole ring, a five-membered heterocycle, is a common feature in many successful drugs. When combined, the pyrazole scaffold and fluorine substitution can lead to highly effective and selective therapeutic agents.[4][5][6] This guide will delve into specific examples, presenting quantitative data and detailed experimental methodologies to provide a clear and objective comparison.

Case Study: The COX-2 Inhibitor Celecoxib

A prime example of a successful fluorinated pyrazole is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[7] Its trifluoromethyl (-CF3) group plays a crucial role in its biological activity and selectivity. To understand the impact of this fluorination, we can compare its properties to related compounds.

In Vitro Efficacy: COX-1 and COX-2 Inhibition

The inhibitory potency of a compound is a key measure of its efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Celecoxib and a non-fluorinated comparator, SC-560, a highly selective COX-1 inhibitor. While not a direct non-fluorinated analog of Celecoxib, this comparison highlights the differential selectivity that can be achieved.

CompoundTargetIC50Selectivity (COX-1/COX-2 Ratio)
Celecoxib (Fluorinated) COX-12.8 µM[8]~7.6 fold for COX-2[8]
COX-20.37 µM[8]
SC-560 (Non-fluorinated) COX-19 nM[8]~700-1000 fold for COX-1[8]
COX-26.3 µM[8]

This data clearly demonstrates Celecoxib's selective inhibition of COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

The Role of Fluorine in Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][9] This can lead to a longer half-life and improved bioavailability of the drug.

Experimental Protocols

To provide a practical context for the presented data, detailed methodologies for key experiments are outlined below.

Synthesis of Celecoxib

A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[1][12]

Reaction: Condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinobenzenesulfonamide hydrochloride.[12]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • 4-hydrazinobenzenesulfonamide hydrochloride

  • Methanol

  • Triethylamine

Procedure:

  • A solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride is prepared in methanol.[12]

  • Triethylamine is added to the mixture, which is then heated to reflux for several hours.[12]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.[1]

  • The resulting residue is dissolved in an organic solvent, such as ethyl acetate, and washed with an acidic solution and then brine.[12]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

  • The crude product is purified by recrystallization to yield pure Celecoxib.[1]

COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the IC50 values of a test compound against COX-1 and COX-2 enzymes.[13][14]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Test compound (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the assay buffer and keep on ice.[14]

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer.[13]

  • Reaction Mixture: Prepare a reaction mix containing the assay buffer and COX probe.[14]

  • Assay Plate Setup:

    • Enzyme Control: Add the reaction mix and the enzyme to designated wells.

    • Inhibitor Wells: Add the reaction mix, the enzyme, and the test compound at various concentrations to other wells.[13]

    • Inhibitor Control: A known inhibitor like Celecoxib can be used as a positive control.[13]

  • Initiation: Start the reaction by adding the arachidonic acid substrate to all wells.[14]

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[14]

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[5][9]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • Test compound

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture: Prepare a mixture of the test compound and human liver microsomes in the potassium phosphate buffer.[9]

  • Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.[5][9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[6]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[5][9]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

Visualizing the Impact

To better understand the concepts discussed, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Non_Fluorinated_Analog Non-Fluorinated Analog (e.g., SC-560) Non_Fluorinated_Analog->COX1 Inhibition Fluorinated_Analog Fluorinated Pyrazole (e.g., Celecoxib) Fluorinated_Analog->COX2 Selective Inhibition

Caption: COX-2 Inhibition Pathway.

Experimental_Workflow cluster_analogs Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison Non_Fluorinated Non-Fluorinated Pyrazole Analog In_Vitro_Efficacy In Vitro Efficacy (e.g., Kinase Assay) Non_Fluorinated->In_Vitro_Efficacy Metabolic_Stability Metabolic Stability (e.g., Microsomal Assay) Non_Fluorinated->Metabolic_Stability Fluorinated Fluorinated Pyrazole Analog Fluorinated->In_Vitro_Efficacy Fluorinated->Metabolic_Stability Data_Table Comparative Data Table (IC50, t1/2, etc.) In_Vitro_Efficacy->Data_Table Pharmacokinetics Pharmacokinetics (In Vivo) Metabolic_Stability->Pharmacokinetics Pharmacokinetics->Data_Table SAR Structure-Activity Relationship (SAR) Data_Table->SAR

Caption: Drug Discovery Workflow.

Conclusion

The strategic incorporation of fluorine into pyrazole-containing drug candidates offers a powerful tool for medicinal chemists to optimize lead compounds. As demonstrated with the case of Celecoxib, fluorination can significantly enhance selective enzyme inhibition and improve metabolic stability. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. By understanding the profound effects of fluorination, the drug discovery and development community can continue to design more effective and safer medicines.

References

Validating Hits from a High-Throughput Screen of a 1-methyl-5-(trifluoromethyl)-1H-pyrazole Library: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) to a validated hit is a critical and often complex process. This guide provides a comprehensive framework for validating hits emerging from a 1-methyl-5-(trifluoromethyl)-1H-pyrazole library, a scaffold known for its prevalence in kinase inhibitors and other targeted therapies. We present a direct comparison of essential validation assays, supported by hypothetical experimental data and detailed protocols, to aid in the objective assessment of potential drug candidates.

The validation of hits from any HTS campaign is a multi-step process designed to eliminate false positives and to characterize the genuine activity of promising compounds. For a this compound library, which has been associated with the inhibition of kinases such as p38 MAPK and B-Raf, a rigorous validation cascade is paramount to ensure that the observed activity is potent, selective, and occurs through the desired mechanism of action.

The Hit Validation Workflow: From Primary Screen to Lead Candidate

A typical hit validation workflow involves a series of sequential assays that progressively increase in complexity and biological relevance. The goal is to triage the initial large set of hits from the primary screen to a small number of well-characterized compounds that can advance to lead optimization.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal Validation & Selectivity cluster_3 Mechanism of Action PrimaryScreen High-Throughput Screen (this compound library) DoseResponse Dose-Response Confirmation (e.g., ADP-Glo™ Kinase Assay) PrimaryScreen->DoseResponse Primary Hits Cytotoxicity Cytotoxicity Counter-Screen (e.g., MTT Assay) DoseResponse->Cytotoxicity Confirmed Hits OrthogonalAssay Orthogonal Assay (e.g., NanoBRET™ Target Engagement) Cytotoxicity->OrthogonalAssay Non-toxic Hits SelectivityProfiling Kinase Selectivity Profiling OrthogonalAssay->SelectivityProfiling Biophysical Biophysical Assays (e.g., Surface Plasmon Resonance) SelectivityProfiling->Biophysical Selective Hits LeadOptimization Lead Optimization Biophysical->LeadOptimization Validated Lead Candidates

A streamlined workflow for validating HTS hits.

Data Presentation: Comparative Analysis of Hypothetical Hits

To illustrate the validation process, we present hypothetical data for five "hit" compounds (CMPD1-CMPD5) identified from a primary screen targeting p38α MAPK. The data is summarized in the following tables, comparing their performance across key validation assays.

Table 1: Primary Hit Confirmation and Cytotoxicity

CompoundPrimary Screen (% Inhibition @ 10 µM)p38α IC50 (nM) (ADP-Glo™)HEK293 Cell Viability CC50 (µM) (MTT Assay)Therapeutic Index (CC50 / IC50)
CMPD19550> 50> 1000
CMPD29275567
CMPD388120> 50> 417
CMPD4855000> 50> 10
CMPD59830133

Table 2: Orthogonal Validation and Selectivity Profile

Compoundp38α NanoBRET™ IC50 (nM)B-Raf IC50 (nM) (ADP-Glo™)Selectivity (B-Raf / p38α)
CMPD1655000100
CMPD2801001.3
CMPD3150> 10000> 83
CMPD4480060001.2
CMPD535401.3

Table 3: Biophysical Characterization

CompoundSPR (Surface Plasmon Resonance) KD (nM) vs. p38α
CMPD175
CMPD3180

Based on this comparative data, CMPD1 emerges as the most promising lead candidate. It demonstrates high potency in both the primary and orthogonal assays, a clean cytotoxicity profile, and good selectivity against B-Raf. CMPD3 also shows promise due to its low toxicity and good selectivity, although it is less potent than CMPD1. CMPD2 and CMPD5 are likely to be deprioritized due to their cytotoxicity, while CMPD4 is not potent enough to warrant further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol measures the ability of a compound to inhibit the activity of a target kinase by quantifying the amount of ADP produced.

Materials:

  • p38α MAPK or B-Raf kinase

  • Kinase-specific substrate (e.g., ATF2 for p38α, MEK1 for B-Raf)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds into the 384-well assay plates. Include DMSO as a negative control and a known potent inhibitor as a positive control.

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and its substrate in kinase reaction buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Readout: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Test compounds serially diluted in DMSO

  • Clear, 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the CC50 value.

Protocol 3: NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of a compound to its target protein through bioluminescence resonance energy transfer (BRET).

Materials:

  • HEK293 cells transiently transfected with a NanoLuc®-p38α fusion vector

  • NanoBRET™ p38α Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Luminometer capable of dual-filtered luminescence measurement (e.g., 460 nm for donor and >600 nm for acceptor)

Procedure:

  • Cell Preparation: Harvest and resuspend the transfected HEK293 cells in Opti-MEM.

  • Tracer and Compound Addition: Add the NanoBRET™ p38α Tracer to the cell suspension at a final concentration near its EC50. Dispense the cell suspension into the assay plate. Add the serially diluted test compounds.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to each well.

  • Signal Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC50 value by plotting the BRET ratio against the compound concentration.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a compound to its target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified p38α MAPK

  • Test compounds in a suitable running buffer

  • Amine coupling kit for protein immobilization

Procedure:

  • Protein Immobilization: Immobilize the purified p38α MAPK onto the sensor chip surface via amine coupling.

  • Compound Injection: Prepare a series of concentrations of the test compound in running buffer. Inject the compound solutions over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound binding to the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

By following this structured validation approach and utilizing a combination of biochemical, cellular, and biophysical assays, researchers can confidently identify and prioritize true positive hits from their HTS campaigns, paving the way for the development of novel and effective therapeutics.

In silico ADMET profiling of 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic and toxicological properties. In the early stages of drug discovery, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling has become an indispensable tool for predicting the druglikeness of candidate molecules, thereby reducing the time and cost associated with experimental studies. This guide provides a comparative overview of the in silico ADMET properties of pyrazole derivatives, with a focus on 1-methyl-5-(trifluoromethyl)-1H-pyrazole and related structures, offering insights for researchers and drug development professionals.

Data Presentation: Comparative ADMET Properties of Pyrazole Derivatives

Compound ClassDerivativeAbsorptionDistributionMetabolismExcretionToxicityReference
Trifluoromethyl Pyrazole 5-Methyl-3-(trifluoromethyl)-1H-pyrazoleHigh BBB penetration, Good oral bioavailability-Low metabolic liability-Minimal hERG inhibition[1]
Pyrazole-Indole Compound 6aGood water solubility, High Caco-2 permeabilityHigh BBB permeability, Low CNS permeabilityCYP2D6 inhibitor, CYP3A4 inhibitor-Non-mutagenic (AMES test)[2][3]
Pyrazole Schiff Base Compound 8aGood water solubility, High Caco-2 permeabilityHigh BBB permeability, Low CNS permeabilityCYP2D6 inhibitor, CYP3A4 inhibitor-Non-mutagenic (AMES test)[2][3]
Pyrazolo[1,5-a]pyrimidine Compound 10aGood water solubility, High Caco-2 permeabilityHigh BBB permeability, Low CNS permeabilityCYP2D6 inhibitor, CYP3A4 inhibitor-Non-mutagenic (AMES test)[2][3]
Thiazolyl-bipyrazole Compound 9Predicted to have good likeness and no inhibition of CYP enzymes.-No inhibition of popular drug metabolism enzyme CYP.--[4]

Note: The data presented above are derived from different in silico models and studies, and direct comparison should be made with caution. The specific parameters and their predicted values can vary depending on the software and methodology used.

Experimental Protocols: In Silico ADMET Prediction

The in silico ADMET properties of the pyrazole derivatives cited in this guide were predicted using various computational tools and web servers. The general methodologies are outlined below.

Physicochemical Property Prediction and Lipinski's Rule of Five
  • Objective: To assess the drug-likeness of the compounds based on their physicochemical properties.

  • Methodology: The 3D structures of the pyrazole derivatives are first optimized using computational chemistry software like Gaussian.[5][6] Subsequently, these structures are submitted to web-based platforms such as SwissADME, pkCSM, or Molinspiration.[2][7] These tools calculate various parameters including:

    • Molecular Weight (MW)

    • LogP (lipophilicity)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Number of Rotatable Bonds (nRotb)

    • Topological Polar Surface Area (TPSA)

  • Lipinski's Rule of Five: A compound is considered to have good oral bioavailability if it adheres to the following rules: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.

Absorption Prediction
  • Objective: To predict the extent and rate of absorption of the compounds into the bloodstream.

  • Methodology: Web servers like pkCSM and ADMETlab 2.0 are commonly used.[2][5] These platforms predict parameters such as:

    • Water Solubility (logS): Predicts the solubility of the compound in water.

    • Caco-2 Permeability (log Papp): An in vitro model for predicting intestinal absorption.

    • Human Intestinal Absorption (%): Predicts the percentage of the compound absorbed from the human intestine.

Distribution Prediction
  • Objective: To predict how the compounds are distributed throughout the body.

  • Methodology: The pkCSM web server is often employed to predict:[2]

    • Blood-Brain Barrier (BBB) Permeability (logBB): Predicts the ability of the compound to cross the BBB.

    • Central Nervous System (CNS) Permeability (logPS): Predicts the penetration of the compound into the CNS.

Metabolism Prediction
  • Objective: To predict the metabolic fate of the compounds in the body.

  • Methodology: The primary focus is on the interaction with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Web servers like pkCSM and SwissADME can predict:[2][4]

    • CYP Substrate/Inhibitor: Predicts whether the compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

Excretion Prediction
  • Objective: To predict the elimination of the compounds from the body.

  • Methodology: While less commonly detailed in the initial screening phases, some platforms can provide predictions on parameters like total clearance.

Toxicity Prediction
  • Objective: To predict the potential toxicity of the compounds.

  • Methodology: Various endpoints are assessed using tools like pkCSM and Osiris Property Explorer:[2][5]

    • AMES Toxicity: Predicts the mutagenic potential of the compound.

    • hERG I Inhibition: Predicts the potential for cardiotoxicity.

    • Hepatotoxicity: Predicts the potential for liver damage.

    • Skin Sensitization: Predicts the potential to cause an allergic skin reaction.

Mandatory Visualization

The following diagrams illustrate the typical workflow for in silico ADMET profiling and a conceptual representation of drug-likeness based on key physicochemical properties.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis Start Pyrazole Derivative Structure (SMILES/SDF) Physicochemical Physicochemical Properties (MW, LogP, TPSA) Start->Physicochemical Submit to ADMET Software Absorption Absorption (Caco-2, HIA) Start->Absorption Distribution Distribution (BBB, CNS) Start->Distribution Metabolism Metabolism (CYP Inhibition) Start->Metabolism Excretion Excretion (Clearance) Start->Excretion Toxicity Toxicity (AMES, hERG) Start->Toxicity Druglikeness Drug-Likeness Assessment (Lipinski's Rule) Physicochemical->Druglikeness ADMET_Profile Comprehensive ADMET Profile Absorption->ADMET_Profile Distribution->ADMET_Profile Metabolism->ADMET_Profile Excretion->ADMET_Profile Toxicity->ADMET_Profile Druglikeness->ADMET_Profile

Caption: Workflow for in silico ADMET profiling of pyrazole derivatives.

Druglikeness_Concept cluster_properties Key Physicochemical Properties center Orally Bioavailable Drug Candidate MW Molecular Weight (≤ 500 Da) center->MW Governed by LogP Lipophilicity (LogP) (≤ 5) center->LogP HBD H-Bond Donors (≤ 5) center->HBD HBA H-Bond Acceptors (≤ 10) center->HBA

Caption: Conceptual relationship of physicochemical properties to oral bioavailability.

References

Molecular docking studies of 1-methyl-5-(trifluoromethyl)-1H-pyrazole analogs with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of 1-methyl-5-(trifluoromethyl)-1H-pyrazole analogs and related derivatives against various protein targets implicated in disease. The information is compiled from recent computational and experimental studies, offering insights into the therapeutic potential of this class of compounds.

Performance Comparison of Pyrazole Analogs

The following table summarizes the binding affinities of various pyrazole derivatives, including a close analog of the topic compound, against their respective protein targets. This data is crucial for understanding the structure-activity relationships and for guiding future drug design efforts.

Compound/AnalogTarget Protein(s)Binding Affinity/ActivityReference Compound
5-Methyl-3-(trifluoromethyl)-1H-pyrazoleMAP3K14 (NIK)Binding Energies: -8.47 and -8.01 kcal/molNot Specified
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)Binding Energy: -10.09 kJ/molNot Specified
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)Binding Energy: -8.57 kJ/molNot Specified
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK2 (2VTO)Binding Energy: -10.35 kJ/molNot Specified
Pyrazole-hybrid chalcone conjugate (5o)Tubulin (colchicine-binding site)IC50: 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), 4.46 ± 0.53 µM (PC-3)Not Specified
1,3,5-trisubstituted-1H-pyrazole derivatives (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b)Bcl-2IC50: 3.9–35.5 μM (MCF-7)Not Specified
Indole-containing pyrazole analog (HD05)EGFR Tyrosine Kinase78.76% growth inhibition of leukemia cellsImatinib (9% inhibition)

Experimental Protocols

The molecular docking studies cited in this guide employed various computational methodologies to predict the binding affinity and interaction of the pyrazole analogs with their target proteins. A general workflow is outlined below.

Molecular Docking Simulation
  • Software: Commonly used software for molecular docking includes AutoDock 4.2 and Glide.[1]

  • Protein Preparation: The three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB).[2] Water molecules are typically removed, and polar hydrogen atoms are added to the protein structure.[3]

  • Ligand Preparation: The 2D structures of the pyrazole analogs are drawn using chemical drawing software and converted to 3D structures. The structures are then optimized to find the lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.

  • Docking and Scoring: The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity using a scoring function. The results are typically expressed as binding energy in kcal/mol or kJ/mol.[4][5] The pose with the lowest binding energy is generally considered the most favorable.

In Vitro Assays for Anticancer Activity
  • MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity of the compounds against cancer cell lines.[6][7]

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the processes involved in these studies, the following diagrams were generated using Graphviz.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation dock Docking & Scoring l_prep->dock grid->dock results Binding Affinity (kcal/mol) dock->results pose Binding Pose Analysis dock->pose

A simplified workflow of a typical molecular docking study.

anticancer_pathway cluster_inhibition Therapeutic Intervention cluster_pathway Cancer Cell Signaling pyrazole Pyrazole Analog receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) pyrazole->receptor inhibition kinase_cascade Kinase Cascade (e.g., MAP3K14) pyrazole->kinase_cascade inhibition cell_cycle Cell Cycle Progression (e.g., CDK2) pyrazole->cell_cycle inhibition apoptosis_reg Apoptosis Regulation (e.g., Bcl-2) pyrazole->apoptosis_reg modulation receptor->kinase_cascade kinase_cascade->cell_cycle proliferation Cell Proliferation & Survival cell_cycle->proliferation apoptosis_reg->proliferation

References

Comparative efficacy of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-based compounds with existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-based compounds and related structures with existing non-steroidal anti-inflammatory drugs (NSAIDs). The following analysis is supported by experimental data to inform research and development efforts in this area.

The this compound scaffold is a core component of several successful cyclooxygenase (COX) inhibitors. This guide focuses on the comparative efficacy of two prominent drugs based on this structure, celecoxib and mavacoxib, and the related selective COX-1 inhibitor, SC-560. Their performance is evaluated against established NSAIDs such as naproxen, diclofenac, and carprofen.

Data Presentation

In Vitro COX Inhibition

The selectivity of these compounds for the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, is a critical determinant of their efficacy and safety profiles. The following table summarizes the 50% inhibitory concentrations (IC50) for each compound against COX-1 and COX-2.

CompoundChemical StructureTargetIC50Selectivity (COX-1/COX-2)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[1][2]COX-115 µM[3]0.0027
COX-20.04 µM[3]
Mavacoxib 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[4]COX-2(Selective COX-2 inhibitor)(Data not found)
SC-560 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole[5]COX-19 nM[6]>700
COX-26.3 µM[3]

Note: A lower IC50 value indicates greater potency. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2). A lower ratio indicates higher selectivity for COX-2.

Clinical Efficacy in Osteoarthritis

The clinical efficacy of these pyrazole-based compounds has been demonstrated in numerous randomized controlled trials for the treatment of osteoarthritis (OA).

Celecoxib vs. Non-selective NSAIDs in Human OA:

ComparisonStudy DesignKey Efficacy EndpointsResults
Celecoxib vs. Naproxen Multicenter, randomized, placebo-controlled (12 weeks)[7]Pain relief and improvement in functional capacityCelecoxib (200 mg/day and 400 mg/day) was similarly efficacious to naproxen (1000 mg/day).[7]
Celecoxib vs. Naproxen 6-month, randomized, double-blind, double-dummy20% improvement in WOMAC OA total scoreCelecoxib (200 mg once daily) provided similar improvements in OA symptoms to naproxen (500 mg twice daily).[8]
Celecoxib vs. Diclofenac Multicenter, double-blind, placebo-controlled (6 weeks)[9]Index joint pain by VAS, WOMAC indexCelecoxib (100 mg BID) was as effective as diclofenac (50 mg TID).[9][10]
Celecoxib vs. Diclofenac Meta-analysis of 12 studies (N=2350)[11]Visual Analog Scale (VAS) scoreCelecoxib reduced pain more effectively than diclofenac sodium in patients with knee OA.[11]

Mavacoxib vs. Other NSAIDs in Canine OA:

ComparisonStudy DesignKey Efficacy EndpointsResults
Mavacoxib vs. Carprofen Multi-site, masked, randomized parallel group (134 days)[12][13]Overall improvement score by ownerMavacoxib's efficacy was non-inferior to carprofen, with 93.4% of mavacoxib-treated dogs and 89.1% of carprofen-treated dogs showing improvement.[12][13]
Mavacoxib vs. Meloxicam Randomized clinical comparator trial (12 weeks)[14]Clinical efficacy and adverse event ratesClinical efficacy and adverse event rates were similar for meloxicam and mavacoxib.[14]

Experimental Protocols

In Vitro COX Inhibition Assay

A common method to determine the IC50 values for COX-1 and COX-2 inhibition involves a whole-blood assay or the use of purified enzymes.

Purified Enzyme Assay Protocol (General Overview): [15][16][17][18]

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

  • Inhibitor Incubation: The test compound (e.g., celecoxib, SC-560) at various concentrations is pre-incubated with the enzyme for a defined period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped, often by the addition of an acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined and reported as the IC50 value.

Mandatory Visualization

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Bioactive Lipids cluster_responses Cellular Responses cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins_Thromboxanes Prostaglandin Synthases Physiological_Pathological_Responses Inflammation Pain Fever Platelet Aggregation Stomach Lining Protection Prostaglandins_Thromboxanes->Physiological_Pathological_Responses Celecoxib_Mavacoxib Celecoxib Mavacoxib Celecoxib_Mavacoxib->COX2 SC560 SC-560 SC560->COX1 Non_selective_NSAIDs Non-selective NSAIDs (Naproxen, Diclofenac) Non_selective_NSAIDs->COX1 Non_selective_NSAIDs->COX2

Caption: Mechanism of action of COX inhibitors.

Experimental Workflow for Comparative Efficacy Trial

Clinical_Trial_Workflow cluster_treatment Treatment Arms Patient_Recruitment Patient Recruitment (e.g., Osteoarthritis Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (Pyrazole Compound, e.g., Celecoxib) Randomization->Group_A Group_B Group B (Existing Drug, e.g., Naproxen) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_up Follow-up Period (e.g., 12 weeks) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Efficacy_Assessment Efficacy Assessment (e.g., WOMAC, VAS) Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_up->Safety_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Caption: Workflow of a randomized controlled clinical trial.

References

Confirming Biological Activity of 1-methyl-5-(trifluoromethyl)-1H-pyrazole Hits: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a primary screening hit to a validated lead compound is paved with rigorous experimental confirmation. This guide provides a comparative overview of essential orthogonal assays to robustly confirm the biological activity of 1-methyl-5-(trifluoromethyl)-1H-pyrazole hits, a scaffold known to produce potent kinase inhibitors, particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The initial identification of a "hit" from a high-throughput screen is merely the first step. It is crucial to employ a series of secondary, or orthogonal, assays to confirm that the observed activity is real, specific to the target, and not an artifact of the primary assay's technology.[1][2] Orthogonal assays use different principles and detection methods to measure the same biological event, thereby increasing confidence in the hit compound's activity.[1] This guide details a strategic workflow for hit confirmation, focusing on a hypothetical hit from the this compound series targeting VEGFR-2.

Hit Confirmation Workflow

A systematic approach to hit validation ensures that resources are focused on the most promising compounds. The workflow typically progresses from direct target interaction assays to cell-based assays that measure downstream functional effects.

G cluster_0 Hit Confirmation Workflow Primary_Screen Primary Screen Hit (e.g., HTRF Activity Assay) Biochemical Biochemical Target Engagement (e.g., TR-FRET Binding Assay) Primary_Screen->Biochemical Confirms direct binding Biophysical Biophysical Validation (e.g., SPR) Biochemical->Biophysical Quantifies binding kinetics Cellular_Target Cellular Target Engagement (e.g., CETSA) Biophysical->Cellular_Target Confirms target binding in cells Cellular_Function Functional Cellular Activity (e.g., CellTiter-Glo) Cellular_Target->Cellular_Function Links target binding to cellular effect Validated_Hit Validated Hit Cellular_Function->Validated_Hit

Caption: A typical workflow for hit confirmation and validation.

Comparison of Orthogonal Assays for a VEGFR-2 Inhibitor Hit

For a hypothetical hit, "Compound PYR-7," a this compound derivative identified as a VEGFR-2 inhibitor, the following table summarizes expected outcomes from a suite of orthogonal assays.

Assay TypeSpecific AssayPrincipleKey ParameterExpected Result for "Compound PYR-7"
Biochemical LanthaScreen™ Eu Kinase Binding AssayTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition between a tracer and the inhibitor for the kinase ATP-binding site.[3][4]IC₅₀ 50 nM
Biophysical Surface Plasmon Resonance (SPR)Measures changes in refractive index upon inhibitor binding to the immobilized kinase, providing real-time kinetic data.[5][6]Kᵢ 25 nM
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein against thermal denaturation in intact cells.[7][8]ΔTₘ +4.5 °C
Cellular Functional CellTiter-Glo® Luminescent Viability AssayMeasures ATP levels as an indicator of metabolically active cells to determine cytotoxicity resulting from VEGFR-2 inhibition.[1][9]EC₅₀ 250 nM

The VEGFR-2 Signaling Pathway

Understanding the target's role is critical. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), triggers a cascade of downstream signaling events crucial for angiogenesis, cell proliferation, and survival.[10][11] An effective inhibitor will block these downstream signals.

G cluster_pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound PYR-7 (Inhibitor) Compound->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Biochemical Target Engagement: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the binding of the hit compound to the kinase by competing with a fluorescently labeled tracer.[3][12]

Objective: To determine the IC₅₀ value of the test compound by measuring its ability to displace a fluorescent tracer from the VEGFR-2 active site.

Materials:

  • Recombinant VEGFR-2 Kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (e.g., "Compound PYR-7")

  • Kinase Buffer

  • 384-well, low-volume, black assay plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution of these compounds in the kinase buffer.

  • Reagent Preparation: Prepare a 2X solution of Kinase/Eu-Antibody mixture and a 4X solution of the Tracer in kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the diluted test compound or DMSO (control) to the assay plate wells.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3]

Cellular Functional Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay serves as a functional readout, assessing the downstream effect of VEGFR-2 inhibition on the viability of a cancer cell line dependent on this pathway.[13][14]

Objective: To determine the EC₅₀ value of the test compound by measuring its cytotoxic or cytostatic effect on a relevant cell line (e.g., HUVECs or a cancer cell line).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and serum

  • Test Compound (e.g., "Compound PYR-7")

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours). Include wells with untreated cells (positive control) and media only (background).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Assay Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition: Record the luminescence using a plate luminometer.

  • Analysis: Subtract the background luminescence from all readings. Normalize the data to the untreated control wells (100% viability). Plot the normalized viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC₅₀ value.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR provides detailed kinetic information about the binding of the inhibitor to its target, including association (kₐ) and dissociation (kₔ) rates.[5]

Objective: To determine the equilibrium dissociation constant (Kᵢ) and the binding kinetics (kₐ, kₔ) of the inhibitor-kinase interaction.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Recombinant VEGFR-2 Kinase

  • Test Compound (e.g., "Compound PYR-7")

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Kinase Immobilization: Covalently immobilize the recombinant VEGFR-2 kinase onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the test compound in running buffer over the sensor surface. Monitor the change in the SPR signal (Response Units, RU) in real-time to observe the association phase.

  • Dissociation Phase: Following the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the kinase.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants kₐ and kₔ. The equilibrium dissociation constant (Kᵢ) is calculated as kₔ/kₐ.[15]

By systematically applying these orthogonal assays, researchers can build a comprehensive evidence package to confirm the biological activity of this compound hits, ensuring that only the most promising and well-characterized compounds advance in the drug discovery pipeline.

References

A Head-to-Head Comparison of Trifluoromethylpyrazole Isomers as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into pyrazole scaffolds has been a cornerstone in the development of potent enzyme inhibitors, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes. The constitutional isomerism of the trifluoromethyl group on the pyrazole ring can significantly influence the inhibitory potency and selectivity of these compounds. This guide provides a head-to-head comparison of trifluoromethylpyrazole isomers, focusing on their efficacy as enzyme inhibitors, supported by experimental data from the literature.

Executive Summary

While direct, side-by-side quantitative data on the unadorned 3-, 4-, and 5-trifluoromethylpyrazole isomers as inhibitors of a single enzyme is limited in publicly available research, comparative studies on their derivatives consistently demonstrate a clear trend. The evidence strongly suggests that the positioning of the trifluoromethyl group is a critical determinant of inhibitory activity. Specifically, studies on a series of substituted pyrazoles have shown that derivatives containing the 3-trifluoromethylpyrazole moiety are generally more potent anti-inflammatory agents compared to their 5-trifluoromethylpyrazole counterparts.[1] This suggests that the 3-substituted isomer provides a more favorable orientation for interaction with the active site of target enzymes like COX-2.[1] The inhibitory activity of the 4-trifluoromethylpyrazole isomer is less documented in comparative studies.

Data Presentation: Comparative Analysis of Trifluoromethylpyrazole Derivatives

The following table summarizes the findings from a key study that compared the anti-inflammatory activity of 1,5-disubstituted-3-trifluoromethylpyrazoles and 1,3-disubstituted-5-trifluoromethylpyrazoles. The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema assay, which is a standard in vivo model for assessing the efficacy of anti-inflammatory agents and is directly related to the inhibition of enzymes like COX-2.

Isomeric CoreDerivative ClassAnti-inflammatory Activity (% inhibition)Reference Compound (Indomethacin) % Inhibition
3-Trifluoromethylpyrazole1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles62-76%78%
5-Trifluoromethylpyrazole1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazoles47-76% (overall range for all tested compounds)78%

Note: The data indicates that while there is some overlap in the activity range, the 3-trifluoromethylpyrazole derivatives were found to be the most effective agents overall.[1]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical workflow for an in vitro COX inhibition assay.

COX_Pathway cluster_COX Cyclooxygenase (COX) Isoforms Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostasis Gastric Protection, Platelet Aggregation COX1->Homeostasis COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Trifluoromethylpyrazole Isomer Derivatives Inhibitors->COX2 Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Incubation Incubate Enzyme with Inhibitor or Vehicle Control Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of Trifluoromethylpyrazole Isomers Inhibitor_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid Solution Reaction Initiate Reaction by Adding Arachidonic Acid Substrate_Prep->Reaction Incubation->Reaction Termination Stop Reaction after a Defined Time Reaction->Termination Detection Quantify Prostaglandin Production (e.g., ELISA, LC-MS) Termination->Detection Analysis Calculate Percent Inhibition and Determine IC50 Values Detection->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and protective clothing.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to minimize inhalation exposure.[1][2]

  • Spill Management: In the event of a spill, avoid generating dust. The material should be carefully swept up or vacuumed and placed into a suitable, labeled container for disposal.[3]

  • Ignition Sources: Keep the chemical away from heat and all sources of ignition.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.

  • Collection and Storage:

    • Carefully collect the waste material, ensuring to minimize the generation of dust or vapors.

    • Place the waste in a suitable, sealable, and properly labeled container. The container should be kept tightly closed.[1][2]

    • Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Professional Waste Disposal:

    • The disposal of this chemical should be managed by a licensed professional waste disposal service. Do not attempt to dispose of it through standard laboratory drains or as regular solid waste.

    • Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for the compound, if available, or detailed information about its chemical properties and any known hazards.

  • Regulatory Compliance:

    • Ensure that the disposal method complies with all relevant environmental regulations to prevent contamination. Discharge into the environment must be avoided.[1]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all institutional and governmental policies.

Quantitative Data Summary

While specific quantitative data for this compound was not found in the immediate search, the following table summarizes typical information found in Safety Data Sheets for similar pyrazole derivatives, which should be considered as a general guideline.

PropertyGeneral Information for Similar Pyrazole Derivatives
Physical State Solid
Appearance Light yellow to white crystalline powder or needles[2][3]
Storage Temperature Store in a cool, dry place[2][3]
Incompatible Materials Strong oxidizing agents[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Chemical Waste Identified B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Provide Chemical Information/SDS E->F G Arrange for Pickup and Disposal F->G H Document Disposal Record G->H I End: Proper Disposal Complete H->I

References

Essential Safety and Operational Guide for Handling 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-5-(trifluoromethyl)-1H-pyrazole was located. The following guidance is based on the safety profiles of structurally related compounds, including other trifluoromethylated pyrazole derivatives. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals and is intended to supplement, not replace, institutional safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Trifluoromethylated pyrazole derivatives are considered hazardous chemicals. Based on data for structurally similar compounds, this compound is likely to be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] A comprehensive PPE strategy is essential to minimize exposure and ensure laboratory safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[4]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be fully enclosed.
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is critical for maintaining a safe research environment.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don all required PPE prep_area Prepare work area in fume hood prep_ppe->prep_area prep_weigh Carefully weigh the compound prep_area->prep_weigh exp_dissolve Dissolve compound in appropriate solvent prep_weigh->exp_dissolve Transfer to Reaction Vessel exp_react Carry out chemical reaction in fume hood exp_dissolve->exp_react exp_monitor Monitor reaction progress exp_react->exp_monitor cleanup_quench Quench reaction and work-up exp_monitor->cleanup_quench Reaction Complete cleanup_waste Collect all waste in labeled, sealed containers cleanup_quench->cleanup_waste cleanup_decon Decontaminate work surfaces and equipment cleanup_waste->cleanup_decon cleanup_dispose Dispose of waste as hazardous cleanup_decon->cleanup_dispose

Caption: Workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Prepare the work area within a certified chemical fume hood.

    • Ensure all necessary equipment and reagents are present and in good condition.

    • Carefully weigh the required amount of this compound.

  • Experimentation:

    • Dissolve the compound in the appropriate solvent within the fume hood.

    • Carry out the intended chemical reaction, keeping the apparatus within the fume hood.

    • Monitor the reaction's progress as required by the experimental protocol.

  • Cleanup:

    • Upon completion, safely quench the reaction and perform any necessary work-up procedures within the fume hood.

    • Collect all waste, including reaction byproducts, contaminated materials, and excess reagents, in a clearly labeled, sealed container.[5]

    • Decontaminate all glassware and work surfaces thoroughly.

    • Remove and wash contaminated clothing and gloves before reuse.[6]

Spill and Emergency Procedures

Small Spills:

  • For small spills contained within a fume hood, trained laboratory personnel can typically manage the cleanup.

  • Alert others in the area and restrict access.

  • Wear appropriate PPE, including double gloves.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Large Spills:

  • In the event of a large spill, evacuate the immediate area.

  • Alert your institution's emergency response team.

  • If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Provide the emergency response team with the safety information for the spilled material.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1][6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6]

  • Keep containers tightly closed when not in use.[5][6]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is known.

  • Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations. Halogenated organic wastes are typically disposed of via incineration.[7][8]

Table 2: Physical and Chemical Properties (of a structurally similar compound)

PropertyValue
Molecular Formula C5H5F3N2O
Molecular Weight 166.1 g/mol
Appearance Light yellow solid[6]
Melting Point 177 - 179 °C[6]
Data for 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.